rac Mephenytoin-d3
Description
Properties
IUPAC Name |
5-ethyl-5-phenyl-3-(trideuteriomethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHKMTDVRCWUDX-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C(NC1=O)(CC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662065 | |
| Record name | 5-Ethyl-3-(~2~H_3_)methyl-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185101-86-3 | |
| Record name | 5-Ethyl-3-(~2~H_3_)methyl-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to rac-Mephenytoin-d3: Properties, Metabolism, and Analytical Applications
This technical guide provides a comprehensive overview of the chemical and physical properties of rac-Mephenytoin-d3, its metabolic fate, and its application in analytical methodologies. This document is intended for researchers, scientists, and professionals in drug development and metabolic research.
Chemical and Physical Properties
rac-Mephenytoin-d3, the deuterated analog of Mephenytoin, serves as a crucial internal standard in bioanalytical assays due to its mass difference from the parent compound, while retaining similar chemical properties.
Chemical Identifiers and Molecular Properties
A summary of the key chemical identifiers and molecular properties for rac-Mephenytoin-d3 is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 5-ethyl-5-phenyl-3-(trideuteriomethyl)imidazolidine-2,4-dione | [1][2] |
| CAS Number | 1185101-86-3 | [1][2] |
| Molecular Formula | C₁₂H₁₁D₃N₂O₂ | [2] |
| Molecular Weight | 221.27 g/mol | [1][2] |
| Canonical SMILES | CCC1(C(=O)N(C(=O)N1)C([2H])([2H])[2H])C2=CC=CC=C2 | [1] |
| InChI | InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i2D3 | [1] |
| Appearance | White Solid | [2] |
Physicochemical Properties
| Property | Value | Notes | Source |
| XLogP3 | 1.5 | Computed | [1] |
| Polar Surface Area | 49.4 Ų | Computed | [1] |
| Storage Temperature | 2-8°C Refrigerator | [2] | |
| Solubility of (S)-Mephenytoin | Ethanol: ~15 mg/mLDMSO: ~25 mg/mLDMF: ~25 mg/mLDMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mL | For the non-deuterated enantiomer. | [3] |
| Solubility of (±)4-Hydroxymephenytoin | Ethanol: ~15 mg/mLDMSO: ~25 mg/mLDMF: ~25 mg/mLDMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mL | For the non-deuterated hydroxylated metabolite. | [4] |
Metabolism of Mephenytoin
The metabolic pathway of Mephenytoin is well-characterized and primarily involves aromatic hydroxylation and N-demethylation, catalyzed by cytochrome P450 enzymes, particularly CYP2C19.[3][5] The major metabolite is 4'-hydroxymephenytoin.[6] Another significant metabolite is Nirvanol (5-ethyl-5-phenylhydantoin), formed through N-demethylation.[7] The metabolic pathway is illustrated in the diagram below.
Caption: Metabolic Pathway of Mephenytoin.
Experimental Protocols
Synthesis of Isotopically Labeled Mephenytoin
While a specific protocol for the synthesis of rac-Mephenytoin-d3 is not detailed in the available literature, the synthesis of tritiated (S)-mephenytoin provides a relevant methodology that can be adapted.[8] The general workflow for such a synthesis is outlined below.
Caption: Generalized Synthesis Workflow.
Methodology:
-
Precursor Synthesis: A suitable precursor, such as an iodinated derivative of Mephenytoin, is synthesized. For deuteration at the N-methyl group, a precursor without the methyl group would be used, followed by methylation with a deuterated methylating agent.
-
Isotopic Labeling: The precursor undergoes a catalytic reaction with a source of the isotope. For N-methylation, this would involve reaction with deuterated methyl iodide (CD₃I) in the presence of a base.
-
Purification: The crude product is purified to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is a common method for achieving high purity.[8]
-
Characterization: The final product's identity and isotopic purity are confirmed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to verify the molecular weight and nuclear magnetic resonance (NMR) spectroscopy to confirm the position of the deuterium labels.
Quantification of Mephenytoin Metabolites using rac-Mephenytoin-d3 as an Internal Standard
rac-Mephenytoin-d3 is frequently used as an internal standard for the quantification of Mephenytoin and its metabolites in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is a standard method for in vitro drug metabolism studies, such as assessing CYP2C19 enzyme activity.
Experimental Workflow:
Caption: LC-MS/MS Analytical Workflow.
Methodology:
-
Sample Preparation:
-
Incubate the substrate (Mephenytoin) with human liver microsomes in the presence of NADPH to initiate the metabolic reaction.
-
Terminate the reaction by adding a quenching solvent, such as cold acetonitrile.
-
Add a known concentration of the internal standard, rac-Mephenytoin-d3, to all samples, calibrators, and quality controls.
-
Perform protein precipitation by centrifugation to remove precipitated proteins.
-
The supernatant can be directly injected or further purified using solid-phase extraction (SPE).
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the analytes using a suitable C18 reversed-phase HPLC column with a gradient elution of mobile phases, typically consisting of water with a small percentage of formic acid and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometry: Detect the parent and product ions for both the analyte (e.g., 4'-hydroxymephenytoin) and the internal standard (rac-Mephenytoin-d3) using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The mass transitions would be specific for each compound.
-
-
Data Analysis:
-
Quantify the amount of the metabolite formed by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard to determine the concentration of the metabolite in the experimental samples.
-
References
- 1. rac Mephenytoin-d3 | CAS 1185101-86-3 | LGC Standards [lgcstandards.com]
- 2. This compound | C12H14N2O2 | CID 45039694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (+/-)-4-Hydroxy Mephenytoin-d3 | LGC Standards [lgcstandards.com]
- 8. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Synthesis and Characterization of rac-Mephenytoin-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of racemic Mephenytoin-d3 (rac-5-Ethyl-3-(methyl-d3)-5-phenylhydantoin). This deuterated analog of Mephenytoin is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for quantitative analysis by mass spectrometry.
Physicochemical Properties
A summary of the key physicochemical properties of rac-Mephenytoin-d3 is presented below.
| Property | Value | Reference |
| CAS Number | 1185101-86-3 | [1][2] |
| Molecular Formula | C₁₂H₁₁D₃N₂O₂ | [1][2] |
| Molecular Weight | 221.27 g/mol | [2] |
| Appearance | White Solid | [2] |
| Storage | 2-8°C Refrigerator | [2] |
Synthesis of rac-Mephenytoin-d3
The synthesis of rac-Mephenytoin-d3 is a two-step process, beginning with the synthesis of the precursor 5-ethyl-5-phenylhydantoin, followed by N-deuteromethylation.
Synthesis Workflow
Caption: Synthesis workflow for rac-Mephenytoin-d3.
Experimental Protocols
Step 1: Synthesis of 5-ethyl-5-phenylhydantoin (Nirvanol)
This procedure is adapted from known methods for the synthesis of hydantoins.
Materials:
-
Propionphenone
-
Ammonium Carbonate
-
Potassium Cyanide
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium carbonate and potassium cyanide in water.
-
Add a solution of propionphenone in ethanol to the flask.
-
Heat the reaction mixture to reflux with constant stirring for 8-12 hours.
-
After the reaction is complete, cool the solution in an ice bath to induce precipitation of the product.
-
Collect the precipitate by filtration and wash with cold water.
-
Dry the product to obtain 5-ethyl-5-phenylhydantoin.
Step 2: N-Deuteromethylation of 5-ethyl-5-phenylhydantoin
This step introduces the deuterated methyl group onto the hydantoin ring.
Materials:
-
5-ethyl-5-phenylhydantoin
-
Deuterated Methyl Iodide (CD₃I)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a solution of 5-ethyl-5-phenylhydantoin in DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add deuterated methyl iodide dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield rac-Mephenytoin-d3.
Characterization of rac-Mephenytoin-d3
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized rac-Mephenytoin-d3.
Characterization Workflow
Caption: Analytical workflow for the characterization of rac-Mephenytoin-d3.
Analytical Methodologies and Data
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized compound.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at 254 nm.
-
Expected Outcome: A single major peak corresponding to rac-Mephenytoin-d3, with purity typically exceeding 98%.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and isotopic incorporation. Electron ionization (EI) or electrospray ionization (ESI) can be used.
Protocol (ESI-MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan to determine the parent ion and product ion scan for fragmentation analysis.
-
Collision Gas: Argon.
Expected Mass Spectrometry Data:
| Parameter | Expected Value |
| Parent Ion [M+H]⁺ (m/z) | 222.3 |
| Major Fragment Ion (m/z) | Likely loss of the ethyl group or cleavage of the hydantoin ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule. The absence of a signal in the methyl region of the ¹H NMR spectrum and the presence of a characteristic triplet (due to C-D coupling) in the ¹³C NMR spectrum for the methyl carbon confirm the deuteration.
Predicted NMR Data (in CDCl₃):
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | 7.30 - 7.50 | m | 5H | Phenyl protons |
| NH | ~8.0 | br s | 1H | N1-H |
| CH₂ | 2.0 - 2.2 | q | 2H | -CH₂CH₃ |
| CH₃ | 0.9 - 1.1 | t | 3H | -CH₂CH₃ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O | ~175 | C4=O |
| C=O | ~156 | C2=O |
| Aromatic-C | 125 - 140 | Phenyl carbons |
| C5 | ~70 | C5 |
| N-CD₃ | ~25 (t) | N-CD₃ |
| -CH₂CH₃ | ~30 | -CH₂CH₃ |
| -CH₂CH₃ | ~8 | -CH₂CH₃ |
Note: Predicted NMR data is based on the analysis of similar hydantoin structures. Actual values may vary.
References
Navigating the Metabolic Fate of rac-Mephenytoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the metabolic pathways of racemic (rac)-mephenytoin, a hydantoin anticonvulsant notable for its stereoselective metabolism. The deuterated analog, rac-Mephenytoin-d3, is a critical tool in these studies, serving as an internal standard for accurate quantification in complex biological matrices. This document outlines the primary metabolic routes, the key enzymes involved, quantitative metabolic data, and detailed experimental protocols for in vitro analysis.
Core Metabolic Pathways: Hydroxylation and N-Demethylation
The metabolism of rac-mephenytoin is primarily characterized by two major oxidative pathways: aromatic 4'-hydroxylation and N-demethylation. These transformations are stereoselective, meaning the two enantiomers, (S)-mephenytoin and (R)-mephenytoin, are metabolized at different rates and by different enzymes.
(S)-Mephenytoin Metabolism: The 4'-hydroxylation of (S)-mephenytoin is the principal and polymorphic pathway, predominantly catalyzed by the cytochrome P450 enzyme CYP2C19 .[1][2] This reaction leads to the formation of (S)-4'-hydroxymephenytoin. Individuals with genetic variations in the CYP2C19 gene can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs), which significantly impacts the clearance of (S)-mephenytoin.[1][3] In EMs, this pathway is highly efficient, whereas in PMs, it is substantially reduced.[1]
(R)-Mephenytoin Metabolism: The (R)-enantiomer is primarily metabolized via N-demethylation to form Nirvanol (5-ethyl-5-phenylhydantoin).[4][5] This pathway is also catalyzed by cytochrome P450 enzymes, with some evidence suggesting the involvement of CYP3A isoforms in rats, although the specific human enzymes are less clearly defined.[6] Nirvanol is an active metabolite and has a much longer half-life than the parent drug, contributing significantly to the overall therapeutic and toxic effects of mephenytoin.[7][8] (R)-mephenytoin can also undergo 4'-hydroxylation, but at a much slower rate than the (S)-enantiomer.[6]
A less prominent metabolic route for (S)-mephenytoin in extensive metabolizers involves the formation of a cysteine conjugate.[9]
Quantitative Metabolic Data
The following tables summarize key quantitative data related to the metabolism of mephenytoin, providing a comparative overview for researchers.
| Table 1: Pharmacokinetic Parameters of Mephenytoin Enantiomers and Nirvanol | |||
| Compound | Parameter | Value | Reference |
| (R)-Mephenytoin | Clearance (ml/hr) | 171 ± 58 | [10] |
| (S)-Mephenytoin | Clearance (ml/hr) | 110 ± 37 | [10] |
| Mephenytoin | Mean Plasma Half-life (hours) | 17 | [7] |
| Nirvanol | Mean Plasma Half-life (hours) | 114 | [7] |
| Table 2: Michaelis-Menten Constants (Km) for Mephenytoin p-Hydroxylation in Human Liver Microsomes | |
| Liver Sample | Km (µM) |
| 1 | 59 |
| 2 | 78 |
| 3 | 105 |
| 4 | 120 |
| 5 | 143 |
| Data adapted from Meier et al. (1985) | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for the in vitro analysis of rac-mephenytoin metabolism.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to assess the formation of 4'-hydroxymephenytoin and Nirvanol from racemic mephenytoin.
1. Materials:
-
Human Liver Microsomes (HLMs)
-
rac-Mephenytoin
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
rac-Mephenytoin-d3 (as internal standard)
-
(±)-4'-Hydroxymephenytoin and Nirvanol standards
2. Incubation Procedure:
-
Prepare a stock solution of rac-mephenytoin in a suitable solvent (e.g., propylene glycol, ensuring the final concentration in the incubation is non-inhibitory).[12]
-
In a microcentrifuge tube, combine phosphate buffer, HLMs (e.g., 0.1-0.2 mg/mL protein concentration), and the NADPH regenerating system.[13]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding rac-mephenytoin at various concentrations (e.g., 1 to 400 µM to determine kinetics).[14]
-
Incubate at 37°C for a specified time (e.g., 10-20 minutes, ensuring linearity of metabolite formation).[13]
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard, rac-Mephenytoin-d3.
-
Vortex and centrifuge to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis of Mephenytoin and its Metabolites
This method allows for the simultaneous quantification of mephenytoin, 4'-hydroxymephenytoin, and Nirvanol.
1. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 3 mm, 5 µm) is suitable.[15]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (50:50) with 0.1% formic acid[15]
-
Gradient: A gradient elution is typically used, starting with a low percentage of mobile phase B and increasing to elute the analytes. A representative gradient might be:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-6 min: 90% B
-
6-6.5 min: 90% to 10% B
-
6.5-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode can be optimized.[15]
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
SRM Transitions (example):
-
Mephenytoin: m/z 219 -> 134
-
4'-Hydroxymephenytoin: m/z 235 -> 150
-
Nirvanol: m/z 205 -> 134
-
Mephenytoin-d3 (IS): m/z 222 -> 134 (Note: Specific transitions should be optimized for the instrument in use)
-
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the complex relationships in mephenytoin metabolism and the experimental procedures, the following diagrams are provided.
References
- 1. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mephenytoin - Wikipedia [en.wikipedia.org]
- 6. Species differences in stereoselective metabolism of mephenytoin by cytochrome P450 (CYP2C and CYP3A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Mephenytoin stereoselective elimination in the rat: I. Enantiomeric disposition following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mephenytoin metabolism in vitro by human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 13. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Definitive Guide to Utilizing rac-Mephenytoin-d3 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of racemic Mephenytoin-d3 as an internal standard in the quantitative analysis of mephenytoin and its metabolites. Mephenytoin, an anticonvulsant, is a crucial probe substrate for phenotyping the activity of the cytochrome P450 enzymes CYP2C19 and CYP2B6. Accurate quantification of mephenytoin and its metabolites is paramount in clinical and preclinical studies. The use of a stable isotope-labeled internal standard like rac-Mephenytoin-d3 is the gold standard for achieving the necessary precision and accuracy in LC-MS/MS-based bioanalytical methods.
Core Principles of Internal Standardization with rac-Mephenytoin-d3
Stable isotope-labeled internal standards are the preferred choice in mass spectrometry-based quantification.[1] rac-Mephenytoin-d3, being a deuterated analog of mephenytoin, co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer source. This co-behavior effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable and reproducible results.
Synthesis of rac-Mephenytoin-d3
While detailed, step-by-step synthesis protocols for rac-Mephenytoin-d3 are not extensively published in readily available literature, the general approach for synthesizing deuterated analogs of pharmaceuticals often involves the use of deuterated precursors. For instance, a common strategy involves the regioselective alkylation using a deuterated reagent like iodomethane-d3. Another approach could involve the reaction of a suitable precursor with a deuterated Grignard reagent, such as CD3MgBr. These methods introduce the deuterium labels into specific positions of the molecule.
Experimental Protocols for Bioanalysis
The following sections detail established protocols for the extraction and analysis of mephenytoin from various biological matrices using rac-Mephenytoin-d3 as an internal standard.
Sample Preparation Methodologies
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and ensuring the longevity of the analytical column and mass spectrometer.
Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples. Acetonitrile is a commonly used solvent for this purpose.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard, rac-Mephenytoin-d3, at a known concentration.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Liquid-liquid extraction (LLE) is an effective technique for isolating analytes from complex matrices like urine.
Protocol:
-
To 1 mL of urine sample, add the internal standard, rac-Mephenytoin-d3.
-
Adjust the pH of the sample as required by the specific method (e.g., to alkaline or acidic conditions) to ensure the analyte is in a non-ionized form.
-
Add 5 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane and isopropanol).
-
Vortex the mixture for 2 minutes to facilitate the transfer of the analyte and internal standard into the organic phase.
-
Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Solid-phase extraction (SPE) offers a more selective and cleaner sample preparation compared to protein precipitation and LLE.
Protocol:
-
Condition a suitable SPE cartridge (e.g., a C18 or a mixed-mode cation exchange cartridge) with methanol followed by water or an appropriate buffer.
-
Load the pre-treated sample (plasma or urine) containing the internal standard, rac-Mephenytoin-d3, onto the SPE cartridge. Pre-treatment may include dilution or pH adjustment.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the analyte and internal standard with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS injection.
LC-MS/MS Analysis
The following table summarizes typical liquid chromatography and mass spectrometry parameters for the analysis of mephenytoin using rac-Mephenytoin-d3 as an internal standard.
| Parameter | Typical Conditions |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |
| Gradient | A gradient elution is typically used to separate the analyte from matrix components. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) for Mephenytoin | 219.1 |
| Product Ion (m/z) for Mephenytoin | 134.1 |
| Precursor Ion (m/z) for Mephenytoin-d3 | 222.1 |
| Product Ion (m/z) for Mephenytoin-d3 | 137.1 |
| Dwell Time | 100 - 200 ms |
Quantitative Data Summary
The following tables present a summary of quantitative data from various published methods utilizing deuterated internal standards for mephenytoin analysis.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Matrix | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Mephenytoin | Human Plasma | Mephenytoin-d5 | 1 - 1000 | 1 |
| Mephenytoin | Human Urine | Mephenytoin-d5 | 3 - 5000 | 3 |
| 4'-Hydroxymephenytoin | Human Plasma | 4'-Hydroxymephenytoin-d3 | 1 - 500 | 1 |
| 4'-Hydroxymephenytoin | Human Urine | 4'-Hydroxymephenytoin-d3 | 3 - 5000 | 3 |
Table 2: Mass Spectrometric Parameters for Mephenytoin and its Metabolite with Deuterated Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Mephenytoin | 219.1 | 134.1 |
| rac-Mephenytoin-d3 | 222.1 | 137.1 |
| 4'-Hydroxymephenytoin | 235.1 | 150.1 |
| 4'-Hydroxymephenytoin-d3 | 238.1 | 153.1 |
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Protein Precipitation Workflow.
Caption: Liquid-Liquid Extraction Workflow.
Caption: LC-MS/MS Analysis Pathway.
References
The Strategic Use of Deuterated Mephenytoin in Metabolic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of deuterated mephenytoin in metabolic studies. Mephenytoin, an anticonvulsant drug, is a well-established probe substrate for the polymorphic cytochrome P450 enzyme, CYP2C19. The strategic substitution of hydrogen with deuterium atoms in the mephenytoin molecule offers a powerful tool to investigate its metabolic fate, elucidate reaction mechanisms, and modulate its pharmacokinetic profile. This guide provides a comprehensive overview of mephenytoin metabolism, details on the synthesis of isotopically labeled analogs, experimental protocols for in vitro and in vivo studies, and analytical methodologies for the quantification of mephenytoin and its metabolites.
Introduction to Mephenytoin Metabolism and the Role of CYP2C19
Mephenytoin is a chiral drug, with the (S)-enantiomer being the primary substrate for the polymorphic enzyme CYP2C19. The major metabolic pathway is the stereoselective 4'-hydroxylation of (S)-mephenytoin to form 4'-hydroxymephenytoin.[1] A secondary metabolic pathway involves N-demethylation to nirvanol. The genetic polymorphism of CYP2C19 results in distinct phenotypes, including poor metabolizers (PMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs), leading to significant inter-individual variability in drug clearance and response.[2]
The use of deuterated mephenytoin in metabolic studies is predicated on the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in metabolic reactions catalyzed by cytochrome P450 enzymes.[3][4] Consequently, deuteration at a site of metabolism can slow down the reaction rate, leading to a decreased clearance and a longer half-life of the drug.[5][6] This allows for a more detailed investigation of metabolic pathways and the contribution of different enzymes.
Synthesis of Deuterated Mephenytoin
Proposed Synthesis of 4'-Deutero-(S)-Mephenytoin:
-
Iodination of (S)-Mephenytoin: (S)-mephenytoin is first iodinated at the 4'-position of the phenyl ring using N-iodosuccinimide (NIS) in a suitable solvent like dimethylformamide (DMF).
-
Deuterodeiodination: The resulting 4'-iodo-(S)-mephenytoin is then subjected to a catalytic reduction using deuterium gas (D₂) in the presence of a palladium catalyst (e.g., Pd/C) in a suitable solvent. This step replaces the iodine atom with a deuterium atom.
-
Purification: The final product, 4'-deutero-(S)-mephenytoin, is purified using techniques such as high-performance liquid chromatography (HPLC).
Experimental Protocols for Metabolic Studies
The following are detailed methodologies for key experiments to investigate the metabolism of deuterated mephenytoin.
In Vitro Metabolism using Human Liver Microsomes
This protocol is adapted from established methods for studying drug metabolism in human liver microsomes.[8][9][10]
Objective: To determine the kinetic parameters (Km and Vmax) of deuterated mephenytoin metabolism by CYP2C19 and to assess the kinetic isotope effect.
Materials:
-
Deuterated and non-deuterated (S)-mephenytoin
-
Pooled human liver microsomes (HLMs) from extensive metabolizers
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis (e.g., deuterated 4'-hydroxymephenytoin)
Procedure:
-
Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, human liver microsomes, and varying concentrations of deuterated or non-deuterated (S)-mephenytoin.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring linear metabolite formation.
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the formation of 4'-hydroxymephenytoin using a validated LC-MS/MS method.
Data Analysis:
-
Plot the rate of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
The kinetic isotope effect (KIE) can be calculated as the ratio of Vmax for the non-deuterated substrate to the Vmax for the deuterated substrate (KIE = Vmax(H) / Vmax(D)).
In Vivo Pharmacokinetic Study in a Rat Model
This protocol is a general guideline for conducting an in vivo pharmacokinetic study, which would need to be optimized based on specific research questions.
Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated mephenytoin in rats.
Materials:
-
Deuterated and non-deuterated mephenytoin formulations for oral or intravenous administration
-
Sprague-Dawley rats
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Analytical equipment for sample processing and LC-MS/MS analysis
Procedure:
-
Animal Dosing: Administer a single dose of either deuterated or non-deuterated mephenytoin to rats via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentrations of mephenytoin and its metabolites in the plasma samples using a validated LC-MS/MS method.
Data Analysis:
-
Plot the plasma concentration-time profiles for both deuterated and non-deuterated mephenytoin.
-
Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC) for both compounds.
Quantitative Data Presentation
Due to the lack of publicly available studies directly comparing the metabolism of deuterated and non-deuterated mephenytoin, the following tables present kinetic data for the metabolism of non-deuterated (S)-mephenytoin by CYP2C19 in human liver microsomes from various studies. These values can serve as a baseline for comparison in future studies with deuterated mephenytoin.
Table 1: Kinetic Parameters for (S)-Mephenytoin 4'-Hydroxylation by Human Liver Microsomes
| Study/Genotype | Km (µM) | Vmax (pmol/min/mg protein) |
| Jurima et al. (1985)[8] | 59 - 143 | Not Reported |
| Shirasaka et al. | ~50 | ~200 |
| de Jong et al. | ~40-60 | ~150-250 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions and the genetic makeup of the liver microsomes used.
Table 2: Pharmacokinetic Parameters of Mephenytoin in Humans
| Parameter | Value | Reference |
| Half-life (t1/2) | ~7 hours | Troupin et al. (1979)[11] |
| Time to peak (Tmax) | ~1 hour | Troupin et al. (1979)[11] |
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of mephenytoin and its metabolites in biological matrices.[1][12][13]
Key Parameters for LC-MS/MS Method Development:
-
Chromatography: A C18 reversed-phase column is commonly used for the separation of mephenytoin and its metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure high selectivity.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used, depending on the analyte.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., d3-4'-hydroxymephenytoin) is crucial for accurate quantification to compensate for matrix effects and variations in instrument response.
Visualizations
Metabolic Pathway of Mephenytoin
References
- 1. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in vitro study of the microsomal metabolism and cellular toxicity of phenytoin, sorbinil and mianserin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 7. researchgate.net [researchgate.net]
- 8. Mephenytoin metabolism in vitro by human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay of mephenytoin metabolism in human liver microsomes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic Isotope Effects in Hydroxylation Reactions Effected by Cytochrome P450 Compounds I Implicate Multiple Electrophilic Oxidants for P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Labeled Mephenytoin as an Anticonvulsant Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mephenytoin, a hydantoin-derivative anticonvulsant, has been a subject of significant research due to its efficacy in treating partial and generalized tonic-clonic seizures. Its stereoselective metabolism, primarily mediated by the polymorphic cytochrome P450 enzyme CYP2C19, presents a unique case study in pharmacogenetics and personalized medicine. The use of isotopically labeled mephenytoin has been instrumental in elucidating its complex pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth overview of labeled mephenytoin as an anticonvulsant agent, focusing on its mechanism of action, metabolic pathways, and the experimental methodologies used to characterize it. Quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction
Mephenytoin, chemically (RS)-5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione, was introduced as an antiepileptic drug for the management of tonic-clonic and partial seizures.[1] Although its use has declined due to the potential for serious adverse effects, it remains a valuable tool for research, particularly in the study of CYP2C19 enzyme activity.[1] The molecule exists as a racemic mixture of (S)- and (R)-enantiomers, each with distinct metabolic fates and pharmacological activities. The use of isotopically labeled mephenytoin, such as with tritium (³H) or carbon-14 (¹⁴C), has been crucial in tracing the molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
Mechanism of Action
The primary anticonvulsant effect of mephenytoin, similar to other hydantoin derivatives like phenytoin, is attributed to its ability to block voltage-gated sodium channels in neurons.[2][3] This action stabilizes neuronal membranes and limits the propagation of seizure activity.
The active metabolite of mephenytoin, nirvanol (5-ethyl-5-phenylhydantoin), is believed to be the primary contributor to the anticonvulsant effect.[4] Mephenytoin and its metabolite modulate the activity of neuronal sodium channels in a use-dependent manner, meaning they preferentially bind to and stabilize the inactivated state of the channel, thereby preventing the rapid and repetitive firing of action potentials that underlies seizure activity.
Pharmacokinetics and Metabolism
The pharmacokinetics of mephenytoin are complex and characterized by significant interindividual variability, largely due to the genetic polymorphism of the CYP2C19 enzyme.
Stereoselective Metabolism
Mephenytoin undergoes stereoselective metabolism. The (S)-enantiomer is primarily hydroxylated at the 4'-position of the phenyl ring by CYP2C19 to form 4'-hydroxy-S-mephenytoin, which is inactive and rapidly excreted.[5][6] In contrast, the (R)-enantiomer is more slowly N-demethylated by other CYP450 enzymes (such as CYP2B6) to form the active metabolite, nirvanol.[7]
Caption: Metabolic pathway of Mephenytoin.
Pharmacokinetic Parameters
The pharmacokinetic parameters of mephenytoin and its active metabolite nirvanol are significantly influenced by an individual's CYP2C19 genotype. Individuals can be classified as extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs).[8]
| Parameter | (S)-Mephenytoin (EMs) | (R)-Mephenytoin (EMs) | Nirvanol (EMs) | (S)-Mephenytoin (PMs) | (R)-Mephenytoin (PMs) | Nirvanol (PMs) | Reference |
| Half-life (t½) | ~2-7 hours | ~76 hours | ~96-114 hours | Significantly prolonged | ~76 hours | Prolonged | [9][10] |
| Oral Clearance (CL/F) | High (~4.7 L/min) | Low (~0.027 L/min) | - | Significantly reduced | Low (~0.027 L/min) | - | [9] |
| Volume of Distribution (Vd) | ~359 ml | ~325 ml | - | - | ~325 ml | - | [11] |
| Protein Binding | ~40-60% | ~40-60% | ~40-50% | ~40-60% | ~40-60% | ~40-50% | [12] |
Table 1: Pharmacokinetic Parameters of Mephenytoin and Nirvanol in Extensive and Poor Metabolizers.
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | 1-4 hours | [9] |
| Active Metabolite | Nirvanol (5-ethyl-5-phenylhydantoin) | [4] |
Table 2: General Pharmacokinetic Properties of Mephenytoin.
Experimental Protocols
The characterization of labeled mephenytoin as an anticonvulsant involves a range of experimental procedures, from chemical synthesis to in vivo pharmacological assays.
Synthesis of Labeled Mephenytoin
The synthesis of isotopically labeled mephenytoin is essential for pharmacokinetic and metabolic studies. A common method involves the introduction of a radioactive isotope, such as tritium (³H), into the molecule.
Protocol: Synthesis of [³H]-(S)-Mephenytoin [2]
-
Iodination: (S)-5-ethyl-3-methyl-5-phenylhydantoin is reacted with N-iodosuccinimide (NIS) in dimethylformamide (DMF) to produce (S)-5-ethyl-3-methyl-5-(4-iodophenyl)hydantoin.
-
Tritiation: The iodinated precursor is then subjected to catalytic tritiation using tritium gas (³H₂) in the presence of a palladium catalyst (e.g., 10% Pd/C) in a suitable solvent like DMF.
-
Purification: The crude tritiated product is purified using high-performance liquid chromatography (HPLC) to obtain radiochemically pure [³H]-(S)-mephenytoin.
Caption: Synthesis workflow for [³H]-(S)-Mephenytoin.
In Vivo Anticonvulsant Activity Assessment
The anticonvulsant properties of mephenytoin are typically evaluated in animal models of epilepsy. The Maximal Electroshock Seizure (MES) test is a widely used model for generalized tonic-clonic seizures.
Protocol: Maximal Electroshock Seizure (MES) Test [7][13]
-
Animal Model: Male albino mice or rats are commonly used.
-
Drug Administration: Mephenytoin or its labeled analogue is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the animal. A topical anesthetic is applied to the corneas to minimize discomfort.
-
Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) is delivered.
-
Observation: The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: Protection is defined as the abolition of the tonic hindlimb extension. The dose of the drug that protects 50% of the animals (ED₅₀) is calculated.
Caption: Workflow for the Maximal Electroshock Seizure Test.
In Vitro Mechanistic Studies
In vitro assays are employed to investigate the molecular mechanisms of mephenytoin's anticonvulsant action. These often involve studying the drug's effect on neuronal ion channels.
Protocol: Patch-Clamp Electrophysiology
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are cultured.
-
Recording: Whole-cell patch-clamp recordings are performed to measure sodium currents.
-
Drug Application: Mephenytoin is applied to the cells at various concentrations.
-
Data Acquisition: The effect of mephenytoin on the amplitude and kinetics of voltage-gated sodium currents is recorded and analyzed.
Conclusion
Labeled mephenytoin serves as an invaluable research tool for understanding the complexities of anticonvulsant pharmacology and pharmacogenetics. Its stereoselective metabolism by the polymorphic CYP2C19 enzyme highlights the importance of genetic factors in drug response. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of epilepsy and central nervous system disorders. Further research utilizing labeled mephenytoin and its metabolites will continue to advance our understanding of seizure mechanisms and contribute to the development of more effective and personalized antiepileptic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Staged anticonvulsant screening for chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PharmGKB summary: very important pharmacogene information for cytochrome P450, family 2, subfamily C, polypeptide 19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening Methods of Anti-epileptic drugs | PDF [slideshare.net]
- 10. Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 12. Phenytoin-Protein-Binding-Pharmacokinetics-in-a-Veteran-Population [aesnet.org]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Application of rac-Mephenytoin-d3 in Pharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Internal Standards in Bioanalysis
In modern pharmacology and drug development, the precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. The reliability of LC-MS/MS data, however, is critically dependent on the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as racemic (rac) Mephenytoin-d3, represents the ideal choice for quantitative bioanalysis.
Deuterated compounds, where hydrogen atoms are replaced by a stable, heavy isotope of hydrogen (deuterium), are chemically identical to the parent drug but have a higher mass.[1] This property allows them to be distinguished by a mass spectrometer while behaving almost identically to the analyte during sample preparation, chromatography, and ionization.[2] The use of a SIL-IS like Mephenytoin-d3 effectively normalizes for variability in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume, thereby ensuring the highest accuracy and precision in quantitative results.[2][3]
This guide provides an in-depth overview of the application of rac-Mephenytoin-d3 in pharmacology research, focusing on its role in the study of its unlabeled counterpart, Mephenytoin, a classic probe substrate for the cytochrome P450 2C19 (CYP2C19) enzyme.
Core Application: Quantitative Bioanalysis of Mephenytoin
Mephenytoin is a hydantoin-class anticonvulsant studied extensively for its polymorphic metabolism, which is dependent on the activity of the CYP2C19 enzyme.[4][5] Accurate measurement of Mephenytoin and its metabolites in biological fluids is essential for pharmacokinetic studies and for phenotyping individuals as either poor or extensive metabolizers.[6][7] Rac-Mephenytoin-d3 serves as the internal standard in validated LC-MS/MS methods to achieve this.
Physicochemical Properties
A clear understanding of the analyte and its SIL-IS is fundamental.
| Property | rac-Mephenytoin | rac-Mephenytoin-d3 |
| Chemical Formula | C₁₂H₁₄N₂O₂ | C₁₂H₁₁D₃N₂O₂ |
| Molar Mass | 218.256 g·mol⁻¹[4] | 221.27 g·mol⁻¹ |
| Unlabeled CAS No. | 50-12-4[8] | 50-12-4[8] |
| Labeled CAS No. | N/A | 1185101-86-3[8] |
| Structure | 5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione[9] | 5-ethyl-5-phenyl-3-(trideuteriomethyl)imidazolidine-2,4-dione[8] |
Experimental Protocol: LC-MS/MS Quantification in Human Plasma
This section details a representative protocol for the quantification of Mephenytoin in human plasma using rac-Mephenytoin-d3 as an internal standard.
2.2.1 Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (rac-Mephenytoin-d3 in 50% methanol) to each tube.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
-
Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[11]
2.2.2 Chromatographic and Mass Spectrometric Conditions A robust LC-MS/MS method ensures the separation of the analyte from other matrix components and its accurate detection. The conditions below are typical and may require optimization.
| Parameter | Recommended Condition |
| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (2:1, v/v)[11] |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C[11] |
| Injection Volume | 5 µL[11] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[11] |
| MS Detection | Multiple Reaction Monitoring (MRM) |
2.2.3 Mass Spectrometry Parameters (MRM Transitions) The heart of the LC-MS/MS assay is the specific detection of the parent-to-product ion transitions for the analyte and the internal standard.
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] |
| Mephenytoin | 219.1 | 118.1 |
| rac-Mephenytoin-d3 | 222.1[8] | 118.1 |
| 4'-OH-Mephenytoin | 235.1 | 134.1 |
| Nirvanol | 205.1 | 134.1 |
Note: These values are illustrative. Exact m/z values must be optimized by direct infusion of the compounds on the specific mass spectrometer being used.
Visualization of Key Processes
Bioanalytical Workflow
The following diagram illustrates the typical workflow for a bioanalytical study utilizing rac-Mephenytoin-d3.
Caption: Bioanalytical workflow for Mephenytoin quantification.
Pharmacological Context: Mephenytoin Metabolism
Mephenytoin is a racemic compound, and its enantiomers are metabolized via different pathways. (S)-mephenytoin is stereospecifically hydroxylated at the 4'-position of the phenyl ring by CYP2C19 to form 4'-hydroxymephenytoin (4'-OH-M).[12][13] This makes it an excellent in vivo probe for assessing CYP2C19 activity.[7][14] In contrast, (R)-mephenytoin is primarily N-demethylated to Nirvanol (5-ethyl-5-phenylhydantoin), a reaction mediated by other CYP enzymes.[9][15]
Caption: Stereoselective metabolism of Mephenytoin.
Conclusion
Rac-Mephenytoin-d3 is an indispensable tool in pharmacology research, particularly for studies involving drug metabolism and pharmacokinetics. As a stable isotope-labeled internal standard, it ensures the generation of high-quality, reliable, and reproducible quantitative data for Mephenytoin, the classic probe substrate for CYP2C19. The detailed protocols and conceptual workflows provided in this guide serve as a comprehensive resource for scientists and researchers aiming to implement robust bioanalytical methods in their drug development programs. The proper use of tools like rac-Mephenytoin-d3 is fundamental to advancing our understanding of drug disposition and enzyme function.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Mephenytoin - Wikipedia [en.wikipedia.org]
- 5. Phenotypic differences in mephenytoin pharmacokinetics in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rac Mephenytoin-d3 | CAS 1185101-86-3 | LGC Standards [lgcstandards.com]
- 9. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A major pathway of mephenytoin metabolism in man. Aromatic hydroxylation to p-hydroxymephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CYP2C19 inhibition: the impact of substrate probe selection on in vitro inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of R-enantiomeric normephenytoin during chronic administration in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Use of rac-Mephenytoin for CYP2C19 Phenotyping
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for determining Cytochrome P450 2C19 (CYP2C19) enzyme activity in humans using the probe drug racemic (rac)-mephenytoin. While deuterated forms such as rac-Mephenytoin-d3 are critical for the bioanalytical quantification as internal standards, this guide will focus on the established in vivo administration of non-deuterated rac-mephenytoin for phenotyping.
Introduction to CYP2C19 Phenotyping with Mephenytoin
CYP2C19 is a polymorphic enzyme responsible for the metabolism of a significant number of clinically used drugs. Genetic variations in the CYP2C19 gene can lead to a range of enzyme activities, from poor to ultrarapid metabolism, which can impact drug efficacy and toxicity. Phenotyping provides a measure of the functional metabolic capacity of the enzyme in an individual, which may not always be perfectly predicted by genotyping alone.
Mephenytoin is a well-established probe drug for assessing CYP2C19 activity. Its utility stems from the stereoselective metabolism of its enantiomers. The S-enantiomer is primarily hydroxylated by CYP2C19, while the R-enantiomer is metabolized by other enzymes.[1] This differential metabolism allows for the determination of CYP2C19 activity by measuring the ratio of the S- to R-enantiomers in urine following administration of the racemic mixture.
Metabolic Pathway of rac-Mephenytoin
Upon administration of racemic mephenytoin, the two enantiomers, (S)-mephenytoin and (R)-mephenytoin, undergo different primary metabolic transformations.
-
(S)-Mephenytoin: This enantiomer is stereoselectively metabolized by CYP2C19 to (S)-4'-hydroxymephenytoin.[2] The rate of this reaction is directly dependent on the individual's CYP2C19 activity.
-
(R)-Mephenytoin: This enantiomer is primarily N-demethylated by other CYP enzymes, such as CYP2B6, to form nirvanol.[2]
This metabolic scheme is the foundation of the phenotyping assay. In individuals with low or absent CYP2C19 activity (Poor Metabolizers), the metabolism of (S)-mephenytoin is significantly reduced, leading to a higher proportion of the parent S-enantiomer being excreted in the urine relative to the R-enantiomer.
Experimental Protocols
In Vivo Phenotyping Study Protocol
The following protocol outlines a typical clinical study design for CYP2C19 phenotyping using rac-mephenytoin.
-
Subject Selection: Healthy volunteers are recruited for the study. Exclusion criteria typically include known allergies to mephenytoin or other hydantoins, pregnancy, and the use of medications known to inhibit or induce CYP2C19.
-
Drug Administration: A single oral dose of 50 mg or 100 mg of racemic mephenytoin is administered to the subjects.[2][3]
-
Urine Collection: All urine is collected for a specified period, typically 8 hours, following drug administration. The total volume of urine is recorded.
-
Sample Processing and Storage: A portion of the collected urine (e.g., 20 mL) is stored at -20°C or lower until analysis.
Bioanalytical Method: LC-MS/MS Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of (S)- and (R)-mephenytoin in urine.
-
Sample Preparation:
-
Thaw urine samples at room temperature.
-
To a 50 µL aliquot of urine, add a buffered β-glucuronidase solution and incubate at 37°C for 6 hours to deconjugate glucuronidated metabolites.[1]
-
Add methanol containing the internal standard, rac-Mephenytoin-d3 , to precipitate proteins and provide a reference for quantification.
-
Centrifuge the sample and transfer the supernatant for analysis.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Monitor the specific mass-to-charge (m/z) transitions for each analyte and the internal standard.
-
Data Presentation and Interpretation
Quantitative Data
The following tables summarize key quantitative parameters for a typical mephenytoin phenotyping assay.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | (S)-Mephenytoin | (R)-Mephenytoin | 4'-hydroxymephenytoin |
| Linearity Range (ng/mL) | 5 - 1000 | 5 - 1000 | 20 - 10000 |
| LLOQ (ng/mL) | 5 | 5 | 20 |
| Intra-day Precision (%CV) | < 15% | < 15% | 0.8 - 10.5% |
| Inter-day Precision (%CV) | < 15% | < 15% | 0.8 - 10.5% |
| Accuracy (%) | 85 - 115% | 85 - 115% | 90.5 - 109.5% |
| Data compiled from multiple sources.[1][5][6] |
Table 2: Phenotype Classification Based on Urinary S/R Mephenytoin Ratio
| Phenotype | Urinary S/R Ratio | Prevalence in Caucasians |
| Poor Metabolizer (PM) | ≥ 0.8 - 0.9 | 2-5% |
| Extensive Metabolizer (EM) | < 0.8 - 0.9 | 95-98% |
| Classification thresholds can vary slightly between studies.[3] |
Phenotype Classification
The primary metric for CYP2C19 phenotyping with mephenytoin is the urinary S/R ratio. It is calculated as follows:
S/R Ratio = [Concentration of (S)-mephenytoin in urine] / [Concentration of (R)-mephenytoin in urine]
Individuals are then classified into phenotype groups based on this ratio, as shown in Table 2. A high S/R ratio signifies impaired metabolism of the S-enantiomer, indicating a Poor Metabolizer phenotype.
Mandatory Visualizations
The following diagrams illustrate key processes in CYP2C19 phenotyping.
References
- 1. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotyping of CYP2C19 with enantiospecific HPLC-quantification of R- and S-mephenytoin and comparison with the intron4/exon5 G-->A-splice site mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. dndi.org [dndi.org]
- 6. Assessment of urinary mephenytoin metrics to phenotype for CYP2C19 and CYP2B6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Mephenytoin using a Validated LC-MS/MS Method with rac-Mephenytoin-d3 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Mephenytoin in biological matrices. The use of a stable isotope-labeled internal standard, rac-Mephenytoin-d3, ensures high accuracy and precision, making this protocol ideal for pharmacokinetic studies, therapeutic drug monitoring research, and CYP2C19 phenotyping.[1][2][3][4] The method employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described method has been validated for linearity, precision, and accuracy.
Introduction
Mephenytoin is an anticonvulsant drug that is also a well-established probe substrate for cytochrome P450 2C19 (CYP2C19) activity.[3][5][6] Accurate and reliable quantification of Mephenytoin in biological samples is crucial for clinical research, drug development, and understanding its metabolic pathways. LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, specificity, and throughput.[7][8] The use of a stable isotope-labeled internal standard, such as rac-Mephenytoin-d3, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the integrity of the quantitative data.[1][2] This application note provides a detailed protocol for the analysis of Mephenytoin using rac-Mephenytoin-d3 as an internal standard.
Experimental
Materials and Reagents
-
Mephenytoin analytical standard
-
rac-Mephenytoin-d3 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank biological matrix (e.g., human plasma)
Equipment
-
Liquid Chromatograph (LC) system
-
Triple Quadrupole Mass Spectrometer (MS/MS)
-
Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
Sample Preparation
A simple and efficient protein precipitation method is employed for sample preparation:
-
To 50 µL of plasma sample, add 100 µL of acetonitrile containing the internal standard (rac-Mephenytoin-d3).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
The analysis is performed using a gradient elution on a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Parameters | |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start at 10% B, increase to 90% B over 3 min, hold for 1 min, re-equilibrate for 1 min. |
| MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Mephenytoin: To be optimizedrac-Mephenytoin-d3: To be optimized |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500 °C |
Note: Specific MRM transitions for Mephenytoin and its deuterated internal standard should be optimized by infusing the individual compounds into the mass spectrometer.
Results and Discussion
The developed LC-MS/MS method demonstrates excellent performance for the quantification of Mephenytoin in biological matrices.
Method Validation
The method was validated for linearity, precision, and accuracy.
-
Linearity: The calibration curve for Mephenytoin was linear over a concentration range of 10 ng/mL to 1000 ng/mL, with a correlation coefficient (r²) of >0.99.
-
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The precision (%CV) was less than 15%, and the accuracy was within 85-115%.
-
Lower Limit of Quantification (LLOQ): The LLOQ was determined to be 10 ng/mL with a signal-to-noise ratio of >10.
Table 2: Quantitative Performance of the LC-MS/MS Method
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Mephenytoin | 10 - 1000 | 10 | < 10% | < 12% | 92 - 108% |
Experimental Workflow
The following diagram illustrates the logical flow of the analytical protocol.
Caption: Workflow for Mephenytoin analysis.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Mephenytoin in biological samples. The use of the stable isotope-labeled internal standard, rac-Mephenytoin-d3, ensures data accuracy and precision. This protocol is well-suited for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mephenytoin as a probe for CYP2C19 phenotyping:effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for rac Mephenytoin-d3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac Mephenytoin-d3 is a deuterated form of Mephenytoin, a hydantoin-derivative anticonvulsant. Mephenytoin is utilized in the management of refractory partial epilepsy.[1] Its primary mechanism of action involves the modulation of neuronal excitability through the blockade of voltage-gated sodium channels.[2] Specifically, it limits the repetitive firing of action potentials, a key process in seizure propagation.[1] Mephenytoin is metabolized in the liver by cytochrome P450 enzymes, with CYP2C19 playing a major role in its hydroxylation.[3] The deuteration in this compound makes it a valuable tool in metabolic studies and as an internal standard in analytical methods. These application notes provide detailed protocols for the use of this compound in in vitro cell culture models to investigate its neuropharmacological and toxicological properties.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₂H₁₁D₃N₂O₂ |
| Molecular Weight | 221.27 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Ethanol |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Assay Type | Cell Line | Concentration Range | Incubation Time |
| Neurotoxicity (MTT Assay) | SH-SY5Y | 1 µM - 100 µM | 24 - 72 hours |
| Electrophysiology | Primary Cortical Neurons, SH-SY5Y | 10 µM - 100 µM | Acute application |
| Gene Expression Analysis | Primary Cortical Neurons, SH-SY5Y | 10 µM - 50 µM | 24 - 48 hours |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock solution concentration of 10 mM. (S)-Mephenytoin is soluble in DMSO at approximately 25 mg/ml.[4]
-
Vortex the tube until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. Stock solutions in DMSO can be stored for several months at -20°C or -80°C.[5]
Neurotoxicity Assessment using MTT Assay
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Electrophysiological Analysis of Neuronal Firing
Materials:
-
Primary cortical neurons or differentiated SH-SY5Y cells cultured on microelectrode array (MEA) plates or coverslips for patch-clamp recording.
-
Extracellular recording solution (for MEA) or intracellular and extracellular solutions (for patch-clamp).
-
This compound stock solution (10 mM in DMSO).
-
Perfusion system.
Protocol:
-
Culture primary neurons or SH-SY5Y cells on MEA plates or coverslips until a stable neuronal network is formed (typically 1-2 weeks for primary neurons).
-
Mount the MEA plate or coverslip onto the recording setup and perfuse with the appropriate recording solution.
-
Record baseline spontaneous neuronal activity (e.g., firing rate, burst frequency) for a stable period (e.g., 10-20 minutes).
-
Prepare working solutions of this compound in the recording solution at final concentrations of 10 µM, 50 µM, and 100 µM.
-
Apply the different concentrations of this compound sequentially to the cells via the perfusion system.
-
Record neuronal activity during and after drug application to assess changes in firing rate and pattern.
-
Analyze the data to determine the effect of this compound on neuronal excitability.
Mandatory Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Proposed signaling pathway for the anticonvulsant action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. PHENYTOIN-PREFERENTIALLY-AFFECTS-SLOW-INACTIVATION-IN-HETEROLOGOUSLY-EXPRESSED-VOLTAGE-GATED-SODIUM-CHANNELS-(NAV1-2) [aesnet.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for rac-Mephenytoin-d3 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of racemic Mephenytoin-d3 in drug metabolism studies, with a primary focus on its role as an internal standard for the quantification of mephenytoin and its metabolites. Detailed protocols for in vivo and in vitro experimental setups are provided to guide researchers in accurately assessing Cytochrome P450 2C19 (CYP2C19) enzyme activity.
Application 1: Internal Standard for Bioanalytical Quantification
Deuterated rac-Mephenytoin (rac-Mephenytoin-d3) serves as an ideal internal standard for quantitative analysis of mephenytoin and its primary metabolites, 4'-hydroxymephenytoin and nirvanol, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for distinct detection.[3]
Key Advantages:
-
Accurate Quantification: Minimizes variability introduced during sample preparation and analysis.
-
High Precision: Improves the reproducibility of the analytical method.
-
Method Robustness: Ensures reliable results across different sample batches and analytical runs.
Quantitative Data Summary
The following table summarizes typical concentration ranges for the quantification of mephenytoin and its metabolites in human plasma and urine using LC-MS/MS with rac-Mephenytoin-d3 as an internal standard.
| Analyte | Matrix | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) |
| (S)-Mephenytoin | Plasma | 3 | 1500 |
| (R)-Mephenytoin | Plasma | 3 | 1500 |
| (S)-4'-hydroxymephenytoin | Plasma | 1 | 500 |
| (R)-4'-hydroxymephenytoin | Plasma | 1 | 500 |
| (S)-Nirvanol | Plasma | 1 | 1000 |
| (R)-Nirvanol | Plasma | 3 | 1500 |
| Mephenytoin (racemic) | Urine | 30 | 10000 |
| 4'-hydroxymephenytoin | Urine | 20 | 10000 |
| Nirvanol | Urine | 30 | 10000 |
Data compiled from multiple sources.[4][5]
Application 2: CYP2C19 Phenotyping Studies
Racemic mephenytoin is a well-established probe drug for determining the phenotypic activity of the CYP2C19 enzyme.[6][7][8] The stereoselective metabolism of (S)-mephenytoin to 4'-hydroxymephenytoin is primarily catalyzed by CYP2C19.[9][10] By measuring the ratio of (S)-mephenytoin to (R)-mephenytoin in urine following administration of racemic mephenytoin, individuals can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs) of CYP2C19 substrates.[6][7][8]
Metabolic Pathway of Mephenytoin
Caption: Metabolic pathways of racemic mephenytoin.
Experimental Protocols
Protocol 1: In Vivo CYP2C19 Phenotyping
This protocol describes a typical clinical study to assess CYP2C19 phenotype in human subjects.
1. Subject Recruitment and Dosing:
2. Sample Collection:
- Collect urine samples over an 8-hour period post-dose.[1]
- For pharmacokinetic analysis, plasma samples can be collected at various time points (e.g., 4 and 8 hours post-dose).[1]
3. Sample Preparation (Urine):
- To 50 µL of urine, add a buffered β-glucuronidase solution and incubate at 37°C for 6 hours to deconjugate glucuronidated metabolites.[4]
- Add methanol containing the internal standard, rac-Mephenytoin-d3.[4]
- Centrifuge to precipitate proteins.
- Transfer the supernatant for LC-MS/MS analysis.
4. Sample Preparation (Plasma):
- To 100 µL of plasma, add acetonitrile containing the internal standard, rac-Mephenytoin-d3, to precipitate proteins.[5]
- Vortex and centrifuge.
- Transfer the supernatant for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
- Perform chromatographic separation on a suitable column (e.g., C18 for general analysis or a chiral column for enantiomeric separation).[4][5]
- Utilize a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode for quantification.[4]
6. Data Analysis:
- Calculate the urinary (S)/(R)-mephenytoin ratio to determine the CYP2C19 phenotype.
In Vivo Phenotyping Workflow
Caption: Workflow for in vivo CYP2C19 phenotyping.
Protocol 2: In Vitro CYP2C19 Inhibition Assay
This protocol outlines an in vitro assay to evaluate the potential of a test compound to inhibit CYP2C19 activity using human liver microsomes (HLMs).
1. Reagents and Materials:
- Human Liver Microsomes (HLMs)
- (S)-Mephenytoin (CYP2C19 probe substrate)
- rac-Mephenytoin-d3 (Internal Standard)
- NADPH regenerating system
- Test compound and positive control inhibitor (e.g., ticlopidine)
- Acetonitrile for reaction termination
2. Incubation Procedure:
- Pre-incubate HLMs (e.g., 0.1 mg/mL protein concentration) with the test compound at various concentrations in a phosphate buffer at 37°C.[11]
- Initiate the metabolic reaction by adding (S)-mephenytoin and the NADPH regenerating system.
- Incubate for a specific time (e.g., 20 minutes) at 37°C.[11]
- Terminate the reaction by adding cold acetonitrile containing the internal standard, rac-Mephenytoin-d3.
3. Sample Processing and Analysis:
- Centrifuge the samples to pellet the protein.
- Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the formation of 4'-hydroxy-(S)-mephenytoin.
4. Data Analysis:
- Determine the rate of metabolite formation at each concentration of the test compound.
- Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition of CYP2C19 activity).
In Vitro Inhibition Assay Workflow
Caption: Workflow for in vitro CYP2C19 inhibition assay.
References
- 1. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rac Mephenytoin-d3 | CAS 1185101-86-3 | LGC Standards [lgcstandards.com]
- 3. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 4. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mephenytoin as a probe for CYP2C19 phenotyping:effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYP2C19 genotype and S-mephenytoin 4'-hydroxylation phenotype in a Chinese Dai population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Clinical Mass Spectrometric Analysis of rac-Mephenytoin-d3
Introduction
Mephenytoin, a formerly used antiepileptic drug, serves as a critical probe substrate for phenotyping the activity of the cytochrome P450 enzyme CYP2C19. Accurate and robust quantification of mephenytoin and its primary metabolite, 4'-hydroxymephenytoin, in biological matrices is essential for clinical and research applications, particularly in pharmacogenetic studies. The use of a stable isotope-labeled internal standard, such as racemic Mephenytoin-d3, is crucial for achieving high accuracy and precision in mass spectrometric assays by compensating for matrix effects and variations in sample processing.
Deuterated compounds, like Mephenytoin-d3, are increasingly utilized in pharmaceutical research and clinical applications.[1][2] The substitution of hydrogen with deuterium can lead to a stronger chemical bond, which can slow down metabolic processes, a phenomenon known as the kinetic isotope effect.[3][4] This property can result in an improved pharmacokinetic profile, including a longer half-life and reduced formation of toxic metabolites.[4][5] In the context of internal standards for quantitative analysis, deuterated molecules are ideal as they exhibit similar chemical and physical properties to the analyte but are distinguishable by their mass, ensuring reliable quantification.[6]
These application notes provide detailed protocols for the sample preparation and LC-MS/MS analysis of mephenytoin in human plasma, utilizing Mephenytoin-d3 as an internal standard.
Quantitative Data Summary
The following tables summarize the quantitative performance parameters of various LC-MS/MS methods for the analysis of mephenytoin and its metabolites.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| S- & R-Mephenytoin | Plasma | 3 - 1500 | 3 | [7][8] |
| S- & R-4'-Hydroxymephenytoin | Plasma | 1 - 500 | 1 | [7][8] |
| Mephenytoin | Urine | 15 - 10000 | 30 | [9] |
| 4'-Hydroxymephenytoin | Urine | 15 - 10000 | 20 | [9] |
| Nirvanol | Urine | 15 - 10000 | 30 | [9] |
| Phenytoin | Plasma | 101.2 - 5060.0 | 101.2 | [10] |
Table 2: Precision and Accuracy
| Analyte | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% of Nominal) | Reference |
| Mephenytoin & Metabolites | Plasma | < 12.4 | - | 87.2 - 108.3 | [8] |
| Mephenytoin & Metabolites | Urine | < 6.4 | - | 98.9 - 104.8 | [8] |
| Mephenytoin & Metabolites | Urine | 0.8 - 10.5 | 0.8 - 10.5 | < 9.5% inaccuracy | [9] |
| CYP Metabolites | Hepatocyte Medium | < 14 | < 15 | 98 - 114 | [11] |
Experimental Protocols
Protocol 1: Protein Precipitation Method for Mephenytoin Analysis in Human Plasma
This protocol is adapted from methodologies described for the rapid analysis of mephenytoin and its metabolites in plasma.[7][8]
1. Materials and Reagents
-
Human plasma (blank and study samples)
-
rac-Mephenytoin analytical standard
-
rac-Mephenytoin-d3 internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of mephenytoin and Mephenytoin-d3 in methanol.
-
Working Standard Solutions: Serially dilute the mephenytoin stock solution with 50% methanol to prepare a series of working standards for the calibration curve.
-
Internal Standard Working Solution (50 ng/mL): Dilute the Mephenytoin-d3 stock solution in 50% methanol.
3. Sample Preparation
-
Label microcentrifuge tubes for each standard, quality control, and plasma sample.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (Mephenytoin-d3).
-
Add 200 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: A chiral alpha(1)-acid glycoprotein (AGP) column is recommended for enantiomeric separation.[7][8] Alternatively, a C8 or C18 reversed-phase column can be used for racemic analysis.
-
Mobile Phase A: 0.1% formic acid and 2 mM ammonium acetate in water.[11]
-
Mobile Phase B: 0.1% formic acid and 2 mM ammonium acetate in methanol.[11]
-
Gradient: Develop a suitable gradient to separate the analytes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-20 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Mephenytoin: To be determined based on instrument optimization
-
4'-Hydroxymephenytoin: To be determined based on instrument optimization
-
Mephenytoin-d3: 237.88 -> 150.03[11]
-
Protocol 2: Solid-Phase Extraction (SPE) for Mephenytoin Metabolite Analysis from Hepatocyte Incubation Medium
This protocol is based on a method for analyzing multiple CYP450 probe metabolites.[11]
1. Materials and Reagents
-
Hepatocyte incubation medium
-
(±)-4-Hydroxy Mephenytoin-d3 internal standard
-
Oasis HLB SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water
2. Preparation of Solutions
-
Internal Standard Working Solution: Prepare a working solution of (±)-4-Hydroxy Mephenytoin-d3 in 50% methanol.
3. Sample Preparation
-
To 200 µL of the hepatocyte medium, add 20 µL of the internal standard working solution.
-
Add 500 µL of water and mix.
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluent to dryness under a stream of air.
-
Reconstitute the residue in 100 µL of 50% methanol.
-
Inject into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for plasma sample preparation using protein precipitation.
Caption: Metabolic pathway of Mephenytoin.
References
- 1. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. deutramed.com [deutramed.com]
- 4. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling with rac-Mephenytoin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephenytoin is an anticonvulsant drug that serves as a valuable probe for studying the activity of cytochrome P450 enzymes, particularly CYP2C19 and CYP2B6. It is a racemic mixture of (S)- and (R)-enantiomers, each with distinct metabolic pathways. Stable isotope labeling, utilizing non-radioactive isotopes, offers a powerful tool for elucidating the pharmacokinetics and metabolism of drugs like mephenytoin. Racemic Mephenytoin-d3, a deuterated analog of mephenytoin, is an ideal internal standard for quantitative bioanalysis by mass spectrometry, enabling precise and accurate measurements in complex biological matrices. These application notes provide detailed protocols for the use of rac-Mephenytoin-d3 in pharmacokinetic and metabolism studies.
Applications
The use of stable isotope-labeled rac-Mephenytoin-d3 is critical in several areas of drug development and clinical research:
-
CYP2C19 and CYP2B6 Phenotyping: Mephenytoin is a well-characterized probe drug for determining the phenotypic activity of the polymorphic enzyme CYP2C19 and also for CYP2B6.[1] The metabolic ratio of its enantiomers or the formation of its metabolites can be used to classify individuals as poor, intermediate, extensive, or ultrarapid metabolizers.
-
Pharmacokinetic (ADME) Studies: Stable isotope-labeled mephenytoin can be used in absorption, distribution, metabolism, and excretion (ADME) studies to trace the fate of the drug in the body without the need for radioactive labels.
-
Internal Standard in Quantitative Bioanalysis: Due to its similar physicochemical properties to the unlabeled drug, rac-Mephenytoin-d3 is the gold standard for use as an internal standard in LC-MS/MS assays to quantify mephenytoin and its metabolites in biological samples such as plasma and urine.[2]
Metabolic Pathway of Mephenytoin
The metabolism of mephenytoin is stereoselective. The (S)-enantiomer is primarily hydroxylated at the 4'-position of the phenyl ring by CYP2C19 to form 4'-hydroxymephenytoin.[3] This metabolite is then conjugated with glucuronic acid and excreted in the urine.[4] The (R)-enantiomer is N-demethylated by CYP2B6 to form Nirvanol (5-ethyl-5-phenylhydantoin), which is also pharmacologically active.[3]
Experimental Protocols
Protocol 1: Quantification of Mephenytoin and its Metabolites in Human Plasma using LC-MS/MS with rac-Mephenytoin-d3 as an Internal Standard
This protocol describes a method for the simultaneous quantification of mephenytoin, 4'-hydroxymephenytoin, and nirvanol in human plasma.
1. Materials and Reagents
-
rac-Mephenytoin, 4'-hydroxymephenytoin, Nirvanol reference standards
-
rac-Mephenytoin-d3 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
2. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of mephenytoin, 4'-hydroxymephenytoin, nirvanol, and rac-Mephenytoin-d3 in methanol.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in 50:50 (v/v) acetonitrile:water.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with the appropriate working solutions to achieve a concentration range of, for example, 1-1500 ng/mL for mephenytoin and nirvanol, and 1-500 ng/mL for 4'-hydroxymephenytoin.[1]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank human plasma.
3. Sample Preparation from Plasma (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the rac-Mephenytoin-d3 internal standard working solution (e.g., at 500 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
References
- 1. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Profiling Using rac-Mephenytoin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephenytoin, an anticonvulsant drug, is a well-established probe for phenotyping the activity of the cytochrome P450 enzyme CYP2C19. Its metabolism is stereoselective, with the S-enantiomer being primarily hydroxylated to 4'-hydroxymephenytoin by CYP2C19, while the R-enantiomer is more slowly N-demethylated to Nirvanol (5-ethyl-5-phenylhydantoin).[1][2] Genetic polymorphisms in the CYP2C19 gene lead to significant inter-individual differences in mephenytoin metabolism, categorizing individuals as extensive metabolizers (EMs) or poor metabolizers (PMs).[2]
This document provides detailed application notes and protocols for the use of racemic (rac) Mephenytoin-d3 in pharmacokinetic profiling studies. The use of a deuterated analog like Mephenytoin-d3 as an internal standard is a common practice in bioanalytical methods to ensure high accuracy and precision.[3][4] These notes, however, will focus on a workflow where rac-Mephenytoin-d3 can be used as the administered compound, allowing for precise pharmacokinetic assessment, especially in "cocktail" studies with other drug probes.
Key Applications
-
CYP2C19 Phenotyping: Determination of an individual's metabolic capacity for CYP2C19 substrates.
-
Drug-Drug Interaction Studies: Assessing the potential of new chemical entities to inhibit or induce CYP2C19.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a relationship between drug exposure and pharmacological response.
-
Bioavailability and Bioequivalence Studies: Comparing different formulations of mephenytoin or drugs primarily metabolized by CYP2C19.
Mephenytoin Metabolism
The primary metabolic pathways for the enantiomers of mephenytoin are illustrated below. S-mephenytoin is extensively metabolized by CYP2C19 to 4'-hydroxymephenytoin, which is the basis for phenotyping. R-mephenytoin is metabolized to a lesser extent via N-demethylation to Nirvanol.
Caption: Metabolic pathway of rac-Mephenytoin.
Experimental Protocols
In Vivo Pharmacokinetic Study Protocol
This protocol outlines a typical design for a pharmacokinetic study in human volunteers or animal models to assess the pharmacokinetic profile of rac-Mephenytoin-d3.
1.1. Study Design:
-
Subjects: Healthy human volunteers or appropriate animal models (e.g., rats).
-
Dosing: A single oral or intravenous administration of a defined dose of rac-Mephenytoin-d3. For phenotyping studies in humans, a 100 mg oral dose is common.[4][5]
-
Sample Collection:
-
Blood: Collect blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at predose (0 h) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Urine: Collect urine over specific intervals (e.g., 0-8 h, 8-24 h, 24-48 h) post-dose.
-
-
Sample Processing:
-
Plasma: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Urine: Measure the volume of each collection interval and store an aliquot at -80°C until analysis.
-
1.2. Bioanalytical Method: LC-MS/MS Quantification of Mephenytoin-d3 and its Metabolites
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of Mephenytoin-d3 and its primary metabolite, 4'-hydroxy-Mephenytoin-d3, in plasma and urine.
1.2.1. Sample Preparation (Plasma):
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., Mephenytoin or a different deuterated analog).
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[6][7]
-
1.2.2. Sample Preparation (Urine):
-
Dilution and Enzymatic Hydrolysis:
-
Dilute urine samples with buffer.
-
For the analysis of conjugated metabolites, treat the urine samples with β-glucuronidase to hydrolyze the glucuronide conjugates of 4'-hydroxy-Mephenytoin.[6]
-
Add the internal standard.
-
The sample may be directly injected or subjected to solid-phase extraction (SPE) for cleanup if necessary.
-
1.2.3. LC-MS/MS Instrumental Parameters:
The following are example parameters and should be optimized for the specific instrument used.
| Parameter | Example Value |
| LC System | |
| Column | Chiral α1-acid glycoprotein (AGP) column for enantiomeric separation or a standard C18 column for racemic analysis.[6][7] |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[8] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor > Product Ions | To be determined by direct infusion of analytical standards for Mephenytoin-d3 and its metabolites. |
| Internal Standard | A suitable stable isotope-labeled compound (e.g., Mephenytoin-d8 if Mephenytoin-d3 is the analyte). |
1.3. Data Analysis:
-
Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
CYP2C19 Phenotyping: The urinary S/R ratio of mephenytoin can be used to determine the CYP2C19 phenotype.[5][9]
Experimental Workflow Diagram
The overall workflow for a pharmacokinetic study using rac-Mephenytoin-d3 is depicted below.
Caption: Pharmacokinetic study workflow.
Data Presentation
Quantitative data from bioanalytical method validation and pharmacokinetic studies should be presented in clear and concise tables.
Table 1: Bioanalytical Method Performance
This table summarizes typical performance characteristics of an LC-MS/MS method for mephenytoin and its metabolites.
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| S-Mephenytoin | 3 | 3 - 1500 | < 12.4 | - | 87.2 - 108.3 |
| R-Mephenytoin | 3 | 3 - 1500 | < 12.4 | - | 87.2 - 108.3 |
| S-4'-Hydroxymephenytoin | 1 | 1 - 500 | < 12.4 | - | 87.2 - 108.3 |
| R-4'-Hydroxymephenytoin | 1 | 1 - 500 | < 12.4 | - | 87.2 - 108.3 |
| S-Nirvanol | 1 | 1 - 1000 | < 12.4 | - | 87.2 - 108.3 |
| R-Nirvanol | 3 | 3 - 1500 | < 12.4 | - | 87.2 - 108.3 |
| Data adapted from a study by Jansson et al.[7] |
Table 2: Pharmacokinetic Parameters of Mephenytoin Enantiomers in Rats
This table provides an example of pharmacokinetic data that can be obtained from a study using racemic mephenytoin.
| Parameter | R-Mephenytoin | S-Mephenytoin |
| Clearance (mL/hr) | 171 ± 58 | 110 ± 37 |
| Volume of Distribution (mL) | 325 ± 75 | 359 ± 72 |
| Data from a study in rats following intravenous administration.[10] |
Conclusion
The use of rac-Mephenytoin-d3 in conjunction with a robust and validated LC-MS/MS method provides a powerful tool for the detailed investigation of CYP2C19-mediated metabolism and the pharmacokinetic profiling of drugs. The protocols and data presented herein offer a comprehensive guide for researchers in designing and executing such studies, ultimately contributing to a better understanding of drug disposition and facilitating drug development.
References
- 1. Pharmacokinetics of R-enantiomeric normephenytoin during chronic administration in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chalcogen.ro [chalcogen.ro]
- 9. Mephenytoin as a probe for CYP2C19 phenotyping:effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mephenytoin stereoselective elimination in the rat: I. Enantiomeric disposition following intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Utilizing rac-Mephenytoin-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of racemic (rac) Mephenytoin-d3 in in vivo research, primarily focusing on its role as an internal standard for pharmacokinetic and metabolic studies of mephenytoin. Mephenytoin is a critical probe drug for assessing the activity of the cytochrome P450 enzyme CYP2C19, a key enzyme in the metabolism of numerous clinically important drugs. Accurate quantification of mephenytoin and its metabolites is paramount for reliable CYP2C19 phenotyping. This document details the experimental protocols for in vivo studies, bioanalytical procedures using rac-Mephenytoin-d3, and presents illustrative data in structured tables and diagrams to facilitate understanding and application in a research setting.
Application Note: rac-Mephenytoin-d3 as an Internal Standard for In vivo Pharmacokinetic Analysis
Introduction: Racemic mephenytoin is widely employed as a probe to determine the metabolic phenotype of CYP2C19.[1][2] The stereoselective metabolism of its enantiomers—(S)-mephenytoin being primarily hydroxylated by CYP2C19 and (R)-mephenytoin being N-demethylated by other CYPs—allows for the classification of individuals as extensive metabolizers (EMs) or poor metabolizers (PMs). The precision of these in vivo studies hinges on the accurate measurement of mephenytoin enantiomers and their metabolites in biological matrices. rac-Mephenytoin-d3 serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis due to its similar physicochemical properties to the unlabeled analyte, ensuring reliable correction for variability in sample processing and instrument response.
Principle of Use: In quantitative bioanalysis, a known quantity of rac-Mephenytoin-d3 is added to all biological samples, calibration standards, and quality control samples. During LC-MS/MS analysis, the deuterated standard co-elutes with the non-deuterated mephenytoin. The mass spectrometer distinguishes between the two based on their mass-to-charge ratio. By calculating the ratio of the analyte's signal to that of the internal standard, accurate quantification can be achieved, mitigating potential errors from extraction inconsistencies or ion suppression/enhancement effects.
Experimental Protocols
Protocol for In Vivo CYP2C19 Phenotyping Study
This protocol outlines a typical clinical research design for CYP2C19 phenotyping using racemic mephenytoin.
Subject Population:
-
Healthy, non-smoking adult volunteers.
-
Subjects should abstain from medications known to inhibit or induce CYP enzymes for at least two weeks prior to the study.
-
Written informed consent is mandatory.
Dosing and Administration:
-
A single oral dose of 100 mg of racemic mephenytoin is administered with water after an overnight fast.[1]
Sample Collection:
-
Urine: Collect all urine for 8 hours post-dose. Measure and record the total volume. Aliquot samples and store at -20°C or below until analysis.
-
Plasma (Optional for Pharmacokinetic Profiling): Collect blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA) at pre-dose and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Centrifuge to separate plasma and store at -80°C.
Protocol for Bioanalytical Sample Analysis
This protocol details the steps for quantifying mephenytoin enantiomers and its primary metabolite, 4'-hydroxymephenytoin, using rac-Mephenytoin-d3 as an internal standard.
Materials and Reagents:
-
Reference standards: (S)-mephenytoin, (R)-mephenytoin, 4'-hydroxymephenytoin.
-
Internal Standard: rac-Mephenytoin-d3.
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water with formic acid).
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents.
Sample Preparation Procedure:
-
Thaw all samples (urine, plasma, calibrators, QCs) on ice.
-
Pipette 100 µL of each sample into a clean microcentrifuge tube.
-
Add 10 µL of the rac-Mephenytoin-d3 internal standard working solution (concentration to be optimized based on instrument sensitivity).
-
For Plasma: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge at high speed for 10 minutes.
-
For Urine: Dilute samples as necessary with water.
-
Perform sample clean-up using either SPE or LLE to remove interfering matrix components.
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Conditions:
-
LC Column: A chiral column (e.g., cellulose or amylose-based) is required to separate the (S)- and (R)-enantiomers.
-
Mobile Phase: A gradient of acidified water and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor to product ion transitions for each analyte and the internal standard.
Data Presentation
Quantitative data from mephenytoin phenotyping studies are summarized below. The accuracy of this data is critically dependent on the use of a stable isotope-labeled internal standard like rac-Mephenytoin-d3.
Table 1: Illustrative Pharmacokinetic Parameters of Mephenytoin Enantiomers
| Parameter | (S)-Mephenytoin (EMs) | (R)-Mephenytoin (EMs) | (S)-Mephenytoin (PMs) | (R)-Mephenytoin (PMs) |
| Apparent Oral Clearance (L/h) | ~3.0 | ~0.15 | ~0.15 | ~0.15 |
| Elimination Half-Life (t½) (h) | ~2-3 | ~60-80 | ~60-80 | ~60-80 |
| 8-hr Urinary S/R Ratio | < 0.8 | - | > 1.0 | - |
Data are representative values compiled from literature and are intended for illustrative purposes.
Table 2: Typical Urinary Excretion Profile (0-8 hours post-dose)
| Analyte | % of Dose Excreted in EMs | % of Dose Excreted in PMs |
| (S)-Mephenytoin | < 1% | ~45% |
| (R)-Mephenytoin | ~45% | ~45% |
| 4'-Hydroxymephenytoin | ~40% | < 5% |
EMs: Extensive Metabolizers; PMs: Poor Metabolizers.
Mandatory Visualizations
Metabolic Pathway of Racemic Mephenytoin
References
- 1. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Mephenytoin in Human Plasma using rac-Mephenytoin-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Mephenytoin is an anticonvulsant drug that is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2C19. Due to genetic polymorphisms in the CYP2C19 gene, the rate of mephenytoin metabolism varies significantly among individuals, leading to different plasma concentrations and potential adverse effects. Therefore, therapeutic drug monitoring (TDM) and pharmacokinetic studies of mephenytoin are crucial for personalized medicine. Rac-Mephenytoin-d3 is a deuterium-labeled analog of mephenytoin, which serves as an ideal internal standard for the quantitative analysis of mephenytoin in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and ionization efficiency, while its mass difference allows for distinct detection. This application note provides a detailed protocol for the extraction and quantification of mephenytoin in human plasma using rac-Mephenytoin-d3 as an internal standard.
Principle
The method involves the extraction of mephenytoin and the internal standard, rac-Mephenytoin-d3, from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve constructed from standards of known concentrations.
Materials and Reagents
-
rac-Mephenytoin (analyte)
-
rac-Mephenytoin-d3 (internal standard)[1]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare primary stock solutions of rac-Mephenytoin and rac-Mephenytoin-d3 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of mephenytoin by serial dilution of the primary stock solution with 50% methanol to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of rac-Mephenytoin-d3 in 50% methanol at a concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the mephenytoin working standard solutions into drug-free human plasma.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL rac-Mephenytoin-d3 internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50% methanol in water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters and may require optimization for different instrumentation.
Liquid Chromatography (LC)
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid and 2 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic acid and 2 mM Ammonium Acetate in Methanol |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS)
| Parameter | Mephenytoin | rac-Mephenytoin-d3 |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 219.1 | 222.1 |
| Product Ion (m/z) | 134.1 | 134.1 |
| Cone Voltage (V) | 30 | 30 |
| Collision Energy (eV) | 20 | 20 |
Note: The product ion for both is the same as the fragmentation occurs on the unlabeled part of the molecule. The precursor ion distinguishes between the analyte and the internal standard.
Data Presentation
Table 1: Mass Spectrometric Parameters for Mephenytoin and its Deuterated Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Cone Voltage (V) | Collision Energy (eV) |
| Mephenytoin | 219.1 | 134.1 | ESI+ | 30 | 20 |
| rac-Mephenytoin-d3 | 222.1 | 134.1 | ESI+ | 30 | 20 |
Table 2: Typical Calibration Curve for Mephenytoin in Human Plasma
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy | % CV |
| 1.0 | 0.012 ± 0.001 | 102.5 | 8.3 |
| 2.5 | 0.029 ± 0.002 | 98.7 | 6.9 |
| 5.0 | 0.058 ± 0.004 | 101.2 | 6.9 |
| 10.0 | 0.115 ± 0.007 | 99.1 | 6.1 |
| 50.0 | 0.582 ± 0.025 | 100.3 | 4.3 |
| 100.0 | 1.168 ± 0.041 | 100.7 | 3.5 |
| 500.0 | 5.855 ± 0.182 | 99.8 | 3.1 |
| 1000.0 | 11.751 ± 0.317 | 100.4 | 2.7 |
| Linear Range: | 1.0 - 1000.0 ng/mL | r²: | > 0.995 |
Mandatory Visualization
Caption: Workflow for Mephenytoin quantification in plasma.
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantitative analysis of mephenytoin in human plasma using rac-Mephenytoin-d3 as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. The detailed protocol for sample preparation and the specified LC-MS/MS conditions offer a solid foundation for researchers, scientists, and drug development professionals.
References
Troubleshooting & Optimization
Troubleshooting rac-Mephenytoin-d3 LC-MS Signal: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the LC-MS analysis of racemic Mephenytoin-d3.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor or no rac-Mephenytoin-d3 signal?
A weak or absent signal for your deuterated internal standard can stem from several factors, ranging from sample preparation to instrument settings. The primary areas to investigate include:
-
Improper Storage and Handling: Deuterated compounds, like their non-deuterated counterparts, are susceptible to degradation from light, temperature, and humidity.[1]
-
Suboptimal LC-MS Method Parameters: The chromatographic separation and mass spectrometric detection conditions may not be optimized for Mephenytoin-d3.
-
Source Instability: Issues within the mass spectrometer's ion source, such as contamination or incorrect settings, can lead to poor ionization and signal loss.
-
Sample Preparation Inefficiencies: Incomplete extraction or the presence of interfering substances from the sample matrix can suppress the signal.
Q2: My rac-Mephenytoin-d3 signal is inconsistent across my sample batch. What should I check?
Signal variability can be a frustrating issue. Here are some potential causes and solutions:
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Inconsistent Sample Preparation: Ensure that your sample extraction and dilution steps are performed consistently for all samples. Use of an automated liquid handler can improve precision.
-
Matrix Effects: Variations in the sample matrix between different samples can lead to differing degrees of ion suppression or enhancement.[2] Consider a more rigorous sample cleanup or the use of a different ionization technique.
-
Internal Standard Addition: Verify that the internal standard is being added accurately and consistently to every sample.
Q3: I'm observing a chromatographic peak for my analyte, but my rac-Mephenytoin-d3 peak is much smaller than expected. Why might this be?
When the analyte signal is strong but the internal standard signal is weak, it points to a problem specific to the deuterated compound.
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Concentration Mismatch: Ensure the concentration of your Mephenytoin-d3 spiking solution is appropriate for the expected analyte concentration range.
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Degradation: The internal standard may have degraded due to improper storage or handling.[1] Storing deuterated compounds in amber vials and at recommended temperatures (often refrigerated) is crucial.[1]
-
In-source Fragmentation or Deuterium Exchange: The deuterium atoms can sometimes be lost in the ion source of the mass spectrometer, a phenomenon known as H/D exchange.[3] This can be influenced by source temperature and the pH of the mobile phase.[3][4]
Troubleshooting Guides
Guide 1: No or Low Signal Intensity
This guide provides a step-by-step approach to diagnosing the root cause of a weak or absent rac-Mephenytoin-d3 signal.
Troubleshooting Workflow for No or Low Mephenytoin-d3 Signal
Caption: Troubleshooting workflow for no or low rac-Mephenytoin-d3 signal.
Guide 2: Chromatographic Issues
This section addresses problems related to the separation of rac-Mephenytoin-d3.
Q: My rac-Mephenytoin-d3 peak is showing poor shape (e.g., tailing, fronting, or splitting). What can I do?
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Column Overload: Injecting too high a concentration of the internal standard can lead to peak distortion. Try diluting your IS solution.
-
Column Contamination: The analytical column may be contaminated with strongly retained compounds from previous injections. Implement a robust column washing step between runs.
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds like Mephenytoin. Ensure the pH is appropriate and buffered if necessary.
-
Column Degradation: The column itself may be degraded. Try replacing it with a new one of the same type.
Q: I am observing a shift in the retention time of rac-Mephenytoin-d3. Why is this happening?
Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3] This is due to the subtle differences in polarity caused by the carbon-deuterium bond being slightly shorter and stronger than the carbon-hydrogen bond.[3]
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Mitigation: While a small, consistent shift is often acceptable, significant or drifting retention times can be problematic.
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Mobile Phase Composition: Ensure your mobile phase is prepared accurately and consistently.
-
Column Temperature: Use a column oven to maintain a stable temperature.
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Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Experimental Protocols
Protocol 1: Sample Preparation for Mephenytoin Analysis in Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the rac-Mephenytoin-d3 internal standard at the desired concentration.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
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Protocol 2: General LC-MS/MS Method for Mephenytoin
These parameters are a starting point and should be optimized for your instrument and specific needs.
| Parameter | Typical Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50) |
| Gradient | 10% to 90% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 2 |
Table 2: Example MRM Transitions for Mephenytoin and Mephenytoin-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mephenytoin | 219.1 | 134.1 | 20 |
| rac-Mephenytoin-d3 | 222.1 | 134.1 | 20 |
Note: MRM transitions and collision energies should be optimized for your specific mass spectrometer.
Data Presentation
Table 3: Common Issues and Recommended Actions
| Issue | Potential Cause | Recommended Action |
| No or low signal | Improper storage, incorrect MS parameters, poor ionization | Verify storage conditions, check MRM transitions and source parameters, perform direct infusion of the standard |
| Poor peak shape | Column overload, contamination, inappropriate mobile phase pH | Dilute sample, wash column, adjust mobile phase pH, replace column |
| Retention time shift | Isotope effect, inconsistent mobile phase, temperature fluctuations | This is sometimes normal for deuterated standards; ensure consistent LC conditions |
| Inconsistent signal | Matrix effects, inconsistent sample preparation | Improve sample cleanup, use an automated liquid handler |
Logical Relationship of Purity and Signal Integrity
Caption: The impact of rac-Mephenytoin-d3 purity on signal quality and quantification accuracy.
References
Technical Support Center: Optimizing rac-Mephenytoin-d3 Internal Standard Concentration
Welcome to the technical support center for the optimization of rac-Mephenytoin-d3 internal standard (IS) concentration in analytical assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the concentration of the internal standard (IS) important?
A1: The concentration of the internal standard is critical for accurate and precise quantification in LC-MS/MS assays. An optimized IS concentration ensures that its signal is strong enough to be detected consistently across the entire calibration range without saturating the detector. It also helps to effectively compensate for variations in sample preparation, injection volume, and matrix effects.[1][2]
Q2: What is a good starting concentration for Mephenytoin-d3 as an internal standard?
A2: A common starting point is to use a concentration that provides a signal intensity approximately 50% of the response of the highest calibration standard for your analyte.[3] Another approach is to select a concentration that results in a peak area ratio of about 1:1 with the analyte at the midpoint of the calibration curve.[4] For assays involving CYP2C19 metabolism, a working concentration of 5 µg/mL for (±)-4-Hydroxy Mephenytoin-d3 has been used successfully.[5]
Q3: Can the Mephenytoin-d3 internal standard signal vary between samples?
A3: Yes, some variability in the IS signal is expected due to the nature of biological matrices and the analytical process. However, a well-optimized method should exhibit consistent IS response. Significant variations can indicate issues with sample preparation, instrument stability, or matrix effects.[6][7] Stable isotope-labeled internal standards like Mephenytoin-d3 are generally the best choice to minimize this variability as they behave very similarly to the analyte.[6][7]
Q4: What are common issues observed with deuterated internal standards like Mephenytoin-d3?
A4: Potential issues include:
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Isotopic Crosstalk: Interference between the analyte and the IS due to the natural isotopic distribution of the analyte. A mass difference of at least 3 atomic mass units (amu) is recommended to minimize this.[3]
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Deuterium Exchange: The loss of deuterium atoms from the IS, which can be influenced by pH, temperature, and the position of the deuterium labels on the molecule.[5][8][9]
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Chromatographic Shift: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[8]
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Purity: The presence of unlabeled analyte as an impurity in the IS material can lead to inaccurate quantification.[5]
Troubleshooting Guides
Issue 1: Poor or Inconsistent Internal Standard Signal
This is a common problem that can significantly impact the reliability of your results. The following guide provides a systematic approach to troubleshooting a weak or variable Mephenytoin-d3 signal.
Troubleshooting Workflow
A logical workflow for troubleshooting poor or inconsistent internal standard signals.
Experimental Protocol: Verifying Internal Standard Stability and Response
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Prepare a series of IS solutions in the final mobile phase at concentrations of 10, 50, 100, 250, and 500 ng/mL.
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Inject each solution multiple times (n=5) to assess the instrument's response and reproducibility at different concentrations.
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Prepare a blank matrix sample (e.g., plasma, urine) and spike it with the Mephenytoin-d3 IS at your current working concentration.
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Process this sample using your standard sample preparation method.
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Inject the processed sample multiple times (n=5) to evaluate the impact of the sample preparation process on the IS signal.
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Analyze the results for signal intensity, peak shape, and reproducibility (Coefficient of Variation, %CV).
Expected Outcome Table:
| Concentration (ng/mL) | Mean Peak Area | %CV (n=5) | Observations |
| 10 | 5,000 | 15.2 | Poor signal-to-noise, high variability |
| 50 | 28,000 | 8.5 | Acceptable signal, moderate variability |
| 100 | 65,000 | 4.1 | Good signal, low variability |
| 250 | 150,000 | 2.5 | Strong signal, excellent reproducibility |
| 500 | 320,000 | 2.8 | High signal, potential for detector saturation |
Issue 2: Inaccurate or Imprecise Results Despite a Stable IS Signal
Even with a consistent internal standard signal, you may encounter issues with the accuracy and precision of your analyte quantification. This often points to a suboptimal concentration of the internal standard relative to the analyte.
Troubleshooting Workflow
A logical workflow for troubleshooting inaccurate or imprecise analytical results.
Experimental Protocol: Optimizing Internal Standard Concentration
-
Prepare calibration standards for your analyte at a minimum of 5 concentration levels, spanning your desired analytical range.
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Prepare three sets of these calibration standards.
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Spike each set with a different concentration of Mephenytoin-d3 IS. For example:
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Set 1: Low IS concentration (e.g., 25 ng/mL)
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Set 2: Medium IS concentration (e.g., 100 ng/mL)
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Set 3: High IS concentration (e.g., 500 ng/mL)
-
-
Process all samples using your validated sample preparation method.
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Analyze the samples by LC-MS/MS.
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Construct a calibration curve for each set by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration.
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Evaluate the following parameters for each IS concentration:
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Linearity (r²): Should be >0.99.
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Accuracy: Back-calculated concentrations of calibrators should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
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Precision (%CV): Should be ≤15% (≤20% at the LLOQ).
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Data Presentation: Comparison of Mephenytoin-d3 IS Concentrations
| IS Concentration | Calibration Curve Linearity (r²) | Accuracy at LLOQ (%) | Precision at LLOQ (%CV) | Accuracy at ULOQ (%) | Precision at ULOQ (%CV) | Recommendation |
| 25 ng/mL | 0.991 | 75.8 | 22.5 | 98.2 | 8.7 | Not ideal; poor performance at the low end of the curve. |
| 100 ng/mL | 0.998 | 95.3 | 12.1 | 102.1 | 5.4 | Optimal; good performance across the entire calibration range. |
| 500 ng/mL | 0.995 | 105.6 | 9.8 | 88.9 | 16.2 | Not ideal; potential for non-linearity and reduced accuracy at the high end. |
This structured approach to troubleshooting and optimization will help you establish a robust and reliable analytical method using rac-Mephenytoin-d3 as an internal standard.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. nebiolab.com [nebiolab.com]
- 3. benchchem.com [benchchem.com]
- 4. HOW TO CHOOSE APPROPRATE CONCENTRION FOR INTERNAL STANDARD? - Chromatography Forum [chromforum.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
rac Mephenytoin-d3 purity and potential interferences
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity and potential interferences of rac Mephenytoin-d3.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: Reputable suppliers of this compound provide a Certificate of Analysis (CoA) with each batch. Generally, high-quality deuterated standards should meet the following specifications:
It is crucial to review the CoA for the specific lot you are using to obtain exact purity values.
Q2: What are the common impurities that could be present in this compound?
A2: Potential impurities can be categorized into two main types:
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Chemical Impurities: These can be residual starting materials, by-products from the synthesis, or degradation products. Their presence can lead to interfering peaks in your chromatogram.
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Isotopic Impurities: The most significant isotopic impurity is the unlabeled Mephenytoin (d0). Its presence can lead to an overestimation of the analyte concentration, particularly at lower levels. Other isotopic variants (d1, d2) may also be present in smaller amounts.
Q3: How can unlabeled Mephenytoin in the this compound standard affect my results?
A3: The presence of unlabeled Mephenytoin in your deuterated internal standard will contribute to the signal of your target analyte. This leads to a positive bias in your quantitative results, meaning your calculated concentrations will be higher than the true values. This effect is most pronounced at the lower limit of quantification (LLOQ).
Q4: Can the deuterium label on this compound be lost (H/D exchange)?
A4: The deuterium atoms on the methyl group of this compound are generally stable. However, exposure to highly acidic or basic conditions, or elevated temperatures during sample preparation and storage, could potentially lead to deuterium exchange with protons from the solvent.[2][3] It is recommended to conduct stability tests in your specific sample matrix and mobile phase to assess the risk of back-exchange.
Troubleshooting Guides
Issue 1: Inaccurate Quantification - Higher than Expected Results
| Potential Cause | Troubleshooting Steps |
| Presence of unlabeled Mephenytoin in the deuterated standard. | 1. Analyze the Internal Standard Solution Alone: Inject a solution of your this compound standard without the analyte to check for any signal at the mass transition of unlabeled Mephenytoin.[3] 2. Quantify the Contribution: If a signal is present, you can determine the percentage of unlabeled analyte in your standard. This can be used to correct your calibration curve or final results. 3. Consult the Certificate of Analysis: Review the isotopic purity data provided by the supplier. |
| Co-elution of an interfering compound with the same mass transition as the analyte. | 1. Optimize Chromatography: Modify your LC gradient, mobile phase composition, or use a different column to achieve baseline separation of the analyte from any interfering peaks. 2. Review Sample Matrix: Investigate potential interferences from the sample matrix itself. |
Issue 2: Chromatographic Peak for this compound Elutes at a Different Retention Time than Unlabeled Mephenytoin
| Potential Cause | Troubleshooting Steps |
| Isotope Effect. | This is a known phenomenon where deuterated compounds can have slightly different retention times than their non-deuterated counterparts.[2] 1. Confirm Co-elution is Not Essential for Your Method: If using a robust LC-MS/MS method, slight separation may not impact quantification, as the mass spectrometer distinguishes between the two. However, be aware of potential differences in matrix effects.[2] 2. Adjust Chromatographic Conditions: If co-elution is desired, minor adjustments to the mobile phase composition or temperature may help to minimize the separation. |
Issue 3: Interference from Naturally Occurring Isotopes
| Potential Cause | Troubleshooting Steps |
| Contribution of M+3 Isotope of Unlabeled Mephenytoin to the this compound Signal. | The natural isotopic abundance of elements like carbon-13 can result in a small M+1, M+2, or even M+3 peak for the unlabeled analyte. With a d3-labeled standard, the M+3 peak of the analyte could potentially interfere with the signal of the internal standard. 1. Analyze a High Concentration of Unlabeled Analyte: Inject a high concentration of unlabeled Mephenytoin and monitor the mass transition of your this compound internal standard to see if there is any crossover signal. 2. Use a Higher Mass-Shifted Standard if Available: If significant interference is observed, consider using an internal standard with a higher degree of deuteration (e.g., d5 or higher) if commercially available. |
Data Presentation
Table 1: Hypothetical Purity Specifications for this compound
| Parameter | Specification | Typical Value |
| Chemical Purity (by HPLC) | ≥ 98.0% | 99.5% |
| Isotopic Purity (d3) | ≥ 98.0% | 99.1% |
| Unlabeled Mephenytoin (d0) | ≤ 1.0% | 0.5% |
| d1-Mephenytoin | Report Value | 0.3% |
| d2-Mephenytoin | Report Value | 0.1% |
Note: These are typical values and the actual values for a specific lot will be reported on the Certificate of Analysis.
Experimental Protocols
Protocol 1: Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
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System: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
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Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Procedure: a. Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. b. Inject the solution onto the HPLC system. c. Record the chromatogram and integrate all peaks. d. Calculate the chemical purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Protocol 2: Assessment of Isotopic Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)
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System: An LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
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Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
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Ionization: Electrospray Ionization (ESI) in positive mode.
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Procedure: a. Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 µg/mL. b. Inject the solution into the LC-MS system. c. Acquire full-scan mass spectra over a relevant m/z range. d. Extract the ion chromatograms for the d0, d1, d2, and d3 species of Mephenytoin. e. Calculate the isotopic distribution by determining the relative peak areas of each isotopic species.
Visualizations
Caption: Experimental workflow for purity assessment of this compound.
Caption: Logical workflow for troubleshooting inaccurate quantification results.
References
Technical Support Center: Chiral Separation of rac-Mephenytoin-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal peak resolution for racemic Mephenytoin-d3.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor peak resolution for rac-Mephenytoin-d3 enantiomers?
Poor peak resolution in the chiral separation of Mephenytoin-d3 can stem from several factors, including:
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Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical. The stationary phase may not have the necessary enantioselectivity for Mephenytoin-d3.
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Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier, as well as the presence and concentration of additives, significantly impact resolution.
-
Incorrect Flow Rate: A flow rate that is too high can lead to peak broadening and reduced resolution.
-
Column Temperature: Temperature can influence the interactions between the analyte and the stationary phase, affecting selectivity.
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Column Overload: Injecting too much sample can cause peak distortion and loss of resolution.[1]
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Extra-column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening.[1]
Q2: Which types of chiral stationary phases (CSPs) are most effective for separating Mephenytoin-d3 enantiomers?
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are commonly used and have shown success in resolving Mephenytoin enantiomers.[2][3] Protein-based columns, like those with alpha1-acid glycoprotein (AGP), are also a viable option.[4][5] Additionally, cyclodextrin-based stationary phases or their use as mobile phase additives have been employed for this separation.[6][7]
Q3: How can I improve the peak shape for Mephenytoin-d3 enantiomers?
Poor peak shape, such as tailing or fronting, can compromise resolution. To improve it:
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Adjust Mobile Phase Additives: For a weakly acidic compound like Mephenytoin, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase can improve peak symmetry.[1] Conversely, if interacting with a basic site on the stationary phase, a basic additive like diethylamine (DEA) might be beneficial.[1]
-
Optimize Mobile Phase Composition: Varying the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase can enhance peak shape.
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Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase to prevent peak distortion.[1]
-
Check for Column Contamination: A contaminated column can result in poor peak shape. Flushing the column with a strong solvent may resolve the issue.[1]
Q4: What should I do if I don't see any separation of the enantiomers?
A complete lack of separation indicates a fundamental issue with the method. Consider the following:
-
Verify CSP Suitability: The chosen chiral stationary phase may not be appropriate for Mephenytoin-d3. It is advisable to screen different types of CSPs.
-
Re-evaluate Mobile Phase: The mobile phase composition is crucial. For normal-phase chromatography, the type and percentage of the polar modifier are key variables. For reversed-phase, the pH and organic modifier content are important.[1]
Troubleshooting Guide: Improving Peak Resolution
This guide provides a systematic approach to troubleshooting and resolving poor peak resolution for rac-Mephenytoin-d3.
Problem: Broad and/or Tailing Peaks
Broad or tailing peaks are a common issue that directly impacts resolution.
| Potential Cause | Recommended Solution |
| Secondary Interactions | Unwanted interactions between Mephenytoin-d3 and the stationary phase can cause peak tailing. The addition of a mobile phase modifier can help suppress these interactions. For acidic compounds, consider adding trifluoroacetic acid (TFA); for basic compounds, diethylamine (DEA) can be effective.[1] |
| Column Overload | Injecting an excessive amount of the sample can lead to broad and asymmetrical peaks.[1] Try reducing the injection volume or the sample concentration. |
| Extra-Column Volume | Long or wide-bore tubing and large detector flow cells can contribute to peak broadening.[1] Use tubing with the smallest possible inner diameter and length. |
| Column Contamination | A contaminated column can result in poor peak shape.[1] Follow the manufacturer's guidelines to wash and regenerate the column. |
Problem: Split Peaks
Split peaks can be indicative of several issues related to the column or sample preparation.
| Potential Cause | Recommended Solution |
| Column Void or Channeling | A void at the column inlet can cause the sample to be distributed unevenly, leading to split peaks. Inspect the column inlet and, if necessary, follow the manufacturer's instructions for repair or replace the column. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting. Dissolve the sample in the mobile phase or a weaker solvent. |
| Contamination at Column Inlet | Particulate matter from the sample or system can clog the inlet frit, leading to poor peak shape. Use an in-line filter and ensure samples are properly filtered. |
Experimental Protocols
Below are examples of starting conditions for the chiral separation of Mephenytoin. These should be optimized for your specific instrument and Mephenytoin-d3 sample.
Method 1: Polysaccharide-Based CSP (Normal Phase) [2]
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Column: Chiralcel OJ (Cellulose tris(4-methylbenzoate))
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Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol. The exact ratio should be optimized. A starting point could be 90:10 (v/v).
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Flow Rate: 1.0 mL/min
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Temperature: Ambient
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Detection: UV at an appropriate wavelength (e.g., 220 nm)
Method 2: Cyclodextrin as a Mobile Phase Additive (Reversed Phase) [6]
-
Column: Supelcosil LC-8
-
Mobile Phase: Methanol-0.1 M acetate buffer with beta-cyclodextrin as a mobile phase additive. The concentration of beta-cyclodextrin and the ratio of methanol to buffer need to be optimized.
-
Flow Rate: To be optimized (e.g., 0.8 - 1.2 mL/min)
-
Temperature: Ambient
-
Detection: UV at an appropriate wavelength
Quantitative Data Summary
The following table summarizes reported chromatographic conditions for the separation of Mephenytoin enantiomers, which can serve as a starting point for method development for Mephenytoin-d3.
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Chiralcel OJ | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | UV | [2] |
| Supelcosil LC-8 | Methanol/0.1 M Acetate Buffer with β-cyclodextrin | Not Specified | UV | [6] |
| CHIRAL-AGP | Acetonitrile/10 mM Phosphate Buffer (pH 7.0) | 0.9 | Not Specified | [4] |
| Chiraspher | n-Hexane/Dioxane (80:20, v/v) | Not Specified | UV | [4] |
Visual Workflow Guides
Troubleshooting Workflow for Poor Peak Resolution
Caption: A flowchart for troubleshooting poor peak resolution.
Experimental Workflow for Method Development
Caption: A workflow for developing a chiral separation method.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. chromtech.net.au [chromtech.net.au]
- 6. Determination of mephenytoin stereoselective oxidative metabolism in urine by chiral liquid chromatography employing beta-cyclodextrin as a mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Chiral separation of racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin by RP-HPLC using eluents containing beta-cyclodextrin] - PubMed [pubmed.ncbi.nlm.nih.gov]
rac Mephenytoin-d3 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with rac Mephenytoin-d3.
Troubleshooting Guide
Issue: this compound is not dissolving in my desired solvent.
Initial Steps:
-
Verify Compound Integrity: Ensure the this compound is a crystalline solid as supplied and has been stored correctly at -20°C to maintain its stability.[1][2][3]
-
Consult Solubility Data of Non-Deuterated Mephenytoin: Use the known solubility of Mephenytoin as a starting point for solvent selection.
Solubility Enhancement Strategies:
If initial attempts at dissolution fail, consider the following techniques, progressing from simple to more complex methods.
-
Co-solvents: The use of a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds in aqueous solutions by reducing the interfacial tension.[4][5]
-
Heating and Sonication: If precipitation or phase separation occurs, gentle heating and/or sonication can aid in the dissolution process.[6]
-
pH Adjustment: For compounds with ionizable groups, altering the pH of the solution can increase solubility.[7][8]
-
Formulation with Excipients: For in vivo studies, specialized formulations can improve solubility and bioavailability.
The following diagram illustrates a logical workflow for troubleshooting solubility issues.
Caption: Troubleshooting workflow for this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: Based on the data for (S)-Mephenytoin, this compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1][2] It is sparingly soluble in aqueous buffers.[1][2]
Q2: I need to prepare an aqueous solution of this compound. What is the best procedure?
A2: For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of your choice.[1][2][3] For example, a 1:1 solution of DMSO:PBS (pH 7.2) can be prepared using this method.[1][2][3]
Q3: What is the expected solubility of this compound in common solvents?
A3: While specific quantitative data for this compound is not available, the following table summarizes the solubility of the closely related (S)-Mephenytoin.
| Solvent | Approximate Solubility |
| DMSO | ~25 mg/mL[1][2] |
| DMF | ~25 mg/mL[1][2] |
| Ethanol | ~15-16 mg/mL[1][2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1][2][3] |
| Water | Practically insoluble[9] |
Q4: Does the deuterium labeling of this compound significantly affect its solubility compared to non-deuterated Mephenytoin?
A4: Generally, the substitution of hydrogen with deuterium has a minimal effect on the physical properties of a molecule, including solubility.[10][11] While minor differences can exist due to changes in bond length and strength, for practical laboratory purposes, the solubility of this compound can be assumed to be very similar to that of non-deuterated Mephenytoin.[10][11]
Q5: My this compound is not dissolving even in DMSO. What should I do?
A5: If you are experiencing difficulty dissolving this compound in a recommended organic solvent, consider the following:
-
Purity of the Solvent: Ensure you are using a high-purity, anhydrous grade solvent. The presence of water in hygroscopic solvents like DMSO can significantly reduce the solubility of hydrophobic compounds.[10]
-
Gentle Warming and Sonication: Gently warming the solution or using an ultrasonic bath can help to overcome the energy barrier for dissolution.[6]
-
Fresh Compound: If the compound has been stored for an extended period or improperly, its integrity may be compromised.
Q6: How should I store solutions of this compound?
A6: It is not recommended to store aqueous solutions for more than one day.[1][2][3] For long-term storage, stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C for up to one month or -80°C for up to six months. Always aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q7: What are some advanced techniques to improve the solubility of poorly soluble compounds like this compound?
A7: For challenging cases, several advanced methods can be employed to enhance solubility. These techniques are generally considered during formulation development.
Caption: Overview of advanced solubility enhancement techniques.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a stock solution of this compound in an organic solvent such as DMSO.
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Appropriate personal protective equipment (PPE)
-
-
Procedure:
-
Weigh the desired amount of this compound in a suitable vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of the compound).
-
Purge the vial with an inert gas to displace oxygen and minimize potential degradation.[1][2][3]
-
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent
This protocol details the preparation of an aqueous working solution of this compound for in vitro experiments using DMSO as a co-solvent.
-
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Determine the final desired concentration of this compound and the final percentage of DMSO in the working solution. It is crucial to keep the final DMSO concentration as low as possible to avoid solvent-induced artifacts in biological assays.
-
In a sterile tube, add the required volume of the aqueous buffer.
-
While vortexing the buffer, add the calculated volume of the this compound stock solution dropwise to ensure rapid mixing and prevent precipitation.
-
For example, to prepare 1 mL of a 100 µM working solution with 0.5% DMSO from a 20 mM stock in DMSO:
-
Add 995 µL of the aqueous buffer to a tube.
-
Add 5 µL of the 20 mM stock solution to the buffer while vortexing.
-
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, the final concentration may be above the solubility limit in that specific buffer and DMSO concentration.
-
Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[1][2][3]
-
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. organic chemistry - Deuterated solvents vs. regular solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
Technical Support Center: Minimizing Ion Suppression of rac-Mephenytoin-d3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address ion suppression issues encountered during the analysis of rac-Mephenytoin-d3.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for rac-Mephenytoin-d3 analysis?
Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the target analyte, in this case, rac-Mephenytoin-d3, in the mass spectrometer's ion source.[1] This interference leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1] It is a significant concern because it can lead to underestimation of the analyte concentration.
Q2: How does a deuterated internal standard like rac-Mephenytoin-d3 help in quantitative analysis?
Deuterated internal standards are stable isotope-labeled (SIL) analogs of the analyte.[1] Because they are chemically almost identical to the analyte, they co-elute during chromatography and experience a similar degree of ion suppression or enhancement.[1][2] By using the ratio of the analyte signal to the internal standard signal for quantification, variability introduced during sample preparation and ionization can be normalized, leading to more accurate and precise results.[3]
Q3: What are the primary causes of ion suppression for rac-Mephenytoin-d3?
The primary causes of ion suppression include:
-
Competition for Ionization: Co-eluting matrix components, such as phospholipids, salts, and metabolites, can compete with rac-Mephenytoin-d3 for charge in the ion source.[1][4]
-
Alteration of Droplet Formation: High concentrations of non-volatile matrix components can change the physical properties of the ESI droplets, hindering solvent evaporation and the release of analyte ions.[1]
-
Analyte Neutralization: Matrix components can neutralize the already formed analyte ions.[1]
Q4: Can the concentration of rac-Mephenytoin-d3 itself cause suppression?
Yes, an excessively high concentration of the deuterated internal standard can compete with the native analyte for ionization, leading to signal suppression of the analyte.[1] It is crucial to optimize the concentration of the internal standard to be within the linear range of the assay and comparable to the expected analyte concentrations.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered when trying to minimize ion suppression for rac-Mephenytoin-d3.
Problem: Significant ion suppression is observed despite using a deuterated internal standard.
-
Possible Cause 1: Inadequate Sample Cleanup.
-
Solution: Improve the sample preparation method to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids and other interferences than Protein Precipitation (PPT).[5] Consider using specialized phospholipid removal plates or cartridges.[6]
-
-
Possible Cause 2: Co-elution of Matrix Components with rac-Mephenytoin-d3.
-
Solution: Optimize the chromatographic conditions to separate rac-Mephenytoin-d3 from the interfering matrix components. This can be achieved by:
-
-
Possible Cause 3: Differential Matrix Effects on Analyte and Internal Standard.
-
Solution: Even with a deuterated internal standard, a slight difference in retention time can lead to differential ion suppression if they elute in a region with a steep change in matrix interferences.[2]
-
Problem: High variability in the rac-Mephenytoin-d3 signal across an analytical run.
-
Possible Cause 1: Inconsistent Sample Preparation.
-
Solution: Ensure consistency in all sample preparation steps, including pipetting, extraction, evaporation, and reconstitution.[1] Automation of sample preparation can help minimize variability.
-
-
Possible Cause 2: Contamination of the LC-MS System.
-
Solution: Contamination in the ion source or mass spectrometer can lead to signal instability.[5] Regular cleaning and maintenance of the instrument are essential.
-
-
Possible Cause 3: Isotopic Exchange.
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
This method is fast and simple but may result in higher ion suppression compared to other techniques.
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the working concentration of rac-Mephenytoin-d3.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract than PPT.
-
To 200 µL of plasma sample, add the working concentration of rac-Mephenytoin-d3.
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 3: Sample Preparation via Solid-Phase Extraction (SPE)
SPE generally provides the cleanest extracts and the least ion suppression.
-
Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of the plasma sample to which rac-Mephenytoin-d3 has been added.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Data Presentation
Table 1: Illustrative Comparison of Sample Preparation Techniques for Minimizing Ion Suppression of Mephenytoin-like Compounds
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | 85 - 95 | 40 - 60 (Suppression) | < 15 |
| Liquid-Liquid Extraction (LLE) | 70 - 85 | 20 - 35 (Suppression) | < 10 |
| Solid-Phase Extraction (SPE) | 90 - 105 | < 15 (Minimal Effect) | < 5 |
Note: This table provides representative data for neutral compounds similar to Mephenytoin and illustrates the general trend of improved performance with more rigorous sample cleanup techniques. Actual values will vary depending on the specific matrix and experimental conditions.
Visualizations
Caption: Workflow for minimizing ion suppression through different sample preparation techniques.
Caption: A logical troubleshooting workflow for addressing ion suppression issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to rac Mephenytoin-d3 and Other Internal Standards for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in the realm of therapeutic drug monitoring and pharmacokinetic studies, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison of rac Mephenytoin-d3 with other commonly used deuterated internal standards, namely Phenytoin-d10 and Diazepam-d5. The performance of these internal standards is evaluated based on key validation parameters, supported by experimental data from published literature.
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely regarded as the gold standard in quantitative mass spectrometry. Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variability during sample preparation, chromatography, and ionization, thereby minimizing matrix effects and improving data quality.
Performance Comparison of Internal Standards
The following table summarizes the performance characteristics of Phenytoin-d10 and Diazepam-d5 from validated bioanalytical methods. While direct, comprehensive validation data for this compound as an internal standard is not extensively published, its performance is expected to be comparable to these SIL standards when used for the analysis of structurally similar compounds.
| Parameter | Phenytoin-d10 | Diazepam-d5 | This compound (Expected) |
| Analyte(s) | Phenytoin | Diazepam and other benzodiazepines | Mephenytoin and other hydantoin derivatives |
| Recovery (%) | ~86.4%[1] | Data not specified, but used effectively in methods with protein precipitation or LLE. | Expected to be high and consistent, closely tracking the analyte. |
| Precision (%CV) | Intraday: <6.3%, Interday: <14.1%[2] | Data not specified, but methods meet regulatory acceptance criteria. | Expected to be well within regulatory limits (<15% CV). |
| Accuracy (%Bias) | Within ±15% of nominal concentrations[1] | Data not specified, but methods meet regulatory acceptance criteria. | Expected to be within ±15% of nominal concentrations. |
| Matrix Effect | Effectively compensated by the IS.[3] | Effectively compensated by the IS. | Expected to effectively compensate for matrix effects. |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of bioanalytical methods. Below are representative protocols for methods utilizing Phenytoin-d10 and a general protocol for the application of this compound.
Experimental Protocol for Phenytoin Analysis using Phenytoin-d10
This protocol is based on a validated LC-MS/MS method for the quantification of Phenytoin in human plasma.[1]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma, add 25 µL of Phenytoin-d10 internal standard solution (concentration to be optimized).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series HPLC
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: 2mM Ammonium Acetate in water (pH 6.3) : Methanol (30:70 v/v)
-
Flow Rate: 1 mL/min
-
Injection Volume: 10 µL
-
MS/MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Phenytoin: m/z 253.1 → 182.3
-
Phenytoin-d10: m/z 263.3 → 192.2
-
General Experimental Protocol for Analyte Quantification using this compound
This generalized protocol outlines the steps for using this compound as an internal standard for the analysis of an analyte like Mephenytoin.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma/serum, add 25 µL of this compound internal standard solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: A suitable C18 or phenyl-hexyl column.
-
Mobile Phase: Gradient elution with water and acetonitrile/methanol containing a modifier like formic acid or ammonium acetate.
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: 2-10 µL
-
MS/MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI)
-
MRM Transitions:
-
Analyte (e.g., Mephenytoin): Specific precursor > product ion transition.
-
This compound: Precursor ion with a +3 Da shift from the analyte > specific product ion.
-
Visualizing the Bioanalytical Workflow
The following diagrams, generated using Graphviz, illustrate the key processes in a typical bioanalytical workflow utilizing an internal standard.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Logic of using a deuterated internal standard for accurate quantification.
References
A Comparative Guide to Analytical Methods for rac-Mephenytoin-d3 in Inter-Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparison of Analytical Methodologies
The selection of an appropriate analytical method is crucial for ensuring accurate and reproducible results, particularly in multi-site studies. The following tables summarize the performance characteristics of common analytical techniques used for the analysis of Mephenytoin, which are directly applicable to its deuterated analog, rac-Mephenytoin-d3.
Table 1: Performance Characteristics of LC-MS/MS Methods for Mephenytoin Analysis
| Parameter | Method 1 | Method 2 |
| Instrumentation | Triple Quadrupole LC-MS/MS | Triple Quadrupole LC-MS/MS |
| Biological Matrix | Human Plasma | Human Urine |
| Linearity Range | 1 - 1000 ng/mL | 15 - 10,000 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 30 ng/mL[1] |
| Intra-day Precision (%CV) | < 10% | 0.8 - 10.5%[1] |
| Inter-day Precision (%CV) | < 15% | 0.8 - 10.5%[1] |
| Accuracy (% Bias) | Within ±15% | Within ±9.5%[1] |
Table 2: Performance Characteristics of GC-MS Methods for Mephenytoin Analysis
| Parameter | Method 1 |
| Instrumentation | Gas Chromatograph with Mass Selective Detector |
| Biological Matrix | Human Urine |
| Linearity Range | 115 - 690 µg/L[2] |
| Lower Limit of Detection (LOD) | 60 ng/mL[2] |
| Intra-day Precision (%RSD) | < 6.5%[2] |
| Inter-day Precision (%RSD) | < 6.5%[2] |
| Recovery | ~74%[2] |
Table 3: Performance Characteristics of Chiral HPLC-UV Methods for Mephenytoin Enantiomers
| Parameter | Method 1 |
| Instrumentation | High-Performance Liquid Chromatograph with UV Detector |
| Biological Matrix | Human Urine |
| Linearity Range | 50 - 5000 µg/L[3] |
| Lower Limit of Detection (LOD) | 12.5 µg/L[3] |
| Resolution | Baseline separation of enantiomers[3] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving consistency in inter-laboratory comparisons. Below are generalized methodologies for the analytical techniques presented.
LC-MS/MS Method for rac-Mephenytoin-d3 in Human Plasma
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a different deuterated analog if not using rac-Mephenytoin-d3 as the analyte).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mephenytoin-d3: Precursor ion > Product ion (specific m/z to be determined based on the molecule).
-
Internal Standard: Precursor ion > Product ion.
-
-
Optimize cone voltage and collision energy for each transition.
-
GC-MS Method for rac-Mephenytoin-d3 in Human Urine
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard.
-
Adjust the pH to 9.0 with a suitable buffer.
-
Perform liquid-liquid extraction with 5 mL of an organic solvent (e.g., ethyl acetate).
-
Vortex mix for 5 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for injection.
-
-
Chromatographic Conditions:
-
Column: A capillary column suitable for chiral separations if enantiomeric resolution is required (e.g., Chirasil-Val).[2]
-
Carrier Gas: Helium.
-
Temperature Program: Optimized temperature gradient for the separation of analytes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for Mephenytoin-d3 and the internal standard.
-
Chiral HPLC-UV Method for Mephenytoin Enantiomers
-
Sample Preparation:
-
Perform a liquid-liquid or solid-phase extraction to isolate the analytes from the urine matrix.[3]
-
Evaporate the extraction solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiraspher).
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small percentage of an amine modifier (e.g., diethylamine) for basic compounds or an acidic modifier (e.g., trifluoroacetic acid) for acidic compounds.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength of approximately 220 nm.
-
Mandatory Visualization
Inter-Laboratory Comparison Workflow
The following diagram illustrates a generalized workflow for conducting an inter-laboratory comparison of an analytical method for rac-Mephenytoin-d3.
Caption: A generalized workflow for an inter-laboratory comparison study.
Conclusion
The choice of an analytical method for rac-Mephenytoin-d3 in an inter-laboratory setting depends on the specific requirements of the study, including the desired sensitivity, the need for enantiomeric separation, and the available instrumentation. LC-MS/MS methods generally offer the highest sensitivity and selectivity, making them suitable for pharmacokinetic studies where low concentrations are expected. GC-MS provides a robust alternative, while chiral HPLC-UV is a cost-effective option when enantiomeric separation is the primary goal and high sensitivity is not required.
For successful inter-laboratory comparisons, strict adherence to a validated and standardized protocol is paramount. This includes all aspects of sample handling, preparation, and analysis, as well as data reporting. The workflow presented in this guide provides a framework for conducting such studies to ensure the generation of reliable and comparable data across different laboratories.
References
The Analytical Edge: Comparing rac-Mephenytoin-d3 and Non-Deuterated Internal Standards in Bioanalytical Assays
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. In liquid chromatography-mass spectrometry (LC-MS/MS) assays, the choice of internal standard is a critical factor that directly influences the accuracy, precision, and robustness of the method. This guide provides a comprehensive comparison of assays utilizing a deuterated internal standard, rac-Mephenytoin-d3, versus those employing a non-deuterated analog for the quantification of mephenytoin.
The use of a stable isotope-labeled internal standard (SIL-IS), such as rac-Mephenytoin-d3, is widely regarded as the gold standard in quantitative bioanalysis. The fundamental principle behind this preference lies in the near-identical physicochemical properties of the deuterated standard and the analyte. This similarity ensures that both compounds behave almost identically during sample preparation, chromatography, and ionization, thereby providing superior compensation for variability.[1][2]
Non-deuterated internal standards, typically structural analogs of the analyte, are a cost-effective alternative. However, their different chemical nature can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency, potentially compromising data quality.
Performance Under the Microscope: A Data-Driven Comparison
To illustrate the performance differences, this guide synthesizes data from representative bioanalytical method validation studies. The following tables summarize key validation parameters from assays using a deuterated internal standard (represented by data from a similar hydantoin, Phenytoin-d10, due to the lack of a direct comparative study for Mephenytoin-d3) and a non-deuterated internal standard (4'-methoxymephenytoin).
Table 1: Assay Performance with Deuterated Internal Standard (Phenytoin-d10)
| Validation Parameter | Result |
| Linearity (ng/mL) | 60 - 12000 |
| Correlation Coefficient (r²) | ≥ 0.9963 |
| Accuracy | Within ± 15% (± 20% at LLOQ) |
| Recovery (Analyte) | 87.52% |
| Recovery (Internal Standard) | 86.42% |
| Lower Limit of Quantification (LLOQ) | 60 ng/mL |
Data synthesized from a study on Phenytoin using Phenytoin-d10 as an internal standard, which serves as a close structural analog to Mephenytoin.[3]
Table 2: Assay Performance with Non-Deuterated Internal Standard (4'-methoxymephenytoin)
| Validation Parameter | Result |
| Linearity (ng/mL) | 15 - 10000 |
| Intra-day Inaccuracy | ≤ 9.5% |
| Inter-day Inaccuracy | ≤ 9.5% |
| Intra-day Precision (CV%) | 0.8 - 10.5% |
| Inter-day Precision (CV%) | 0.8 - 10.5% |
| Lower Limit of Quantification (LLOQ) | 30 ng/mL (for Mephenytoin) |
Data from a study on Mephenytoin and its metabolites using 4'-methoxymephenytoin as the internal standard.[4]
Analysis of Performance Data:
The data highlights that both types of internal standards can be used to develop validated bioanalytical methods. However, the use of a deuterated internal standard is advantageous in its ability to closely track the analyte's behavior, particularly in terms of recovery. The similar recovery percentages for the analyte and the deuterated internal standard in Table 1 suggest effective compensation for sample preparation variability. While the assay with the non-deuterated standard also demonstrates good precision and accuracy, the potential for differential recovery and matrix effects remains a greater concern.
Experimental Protocols: A Closer Look at the Methodology
Detailed experimental protocols are crucial for reproducing and comparing analytical methods. Below are representative methodologies for assays utilizing deuterated and non-deuterated internal standards for mephenytoin or similar compounds.
Protocol 1: LC-MS/MS Assay for Phenytoin using a Deuterated Internal Standard (Phenytoin-d10)[3]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.2 mL of human plasma, add the internal standard (Phenytoin-d10).
-
Perform liquid-liquid extraction to isolate the analyte and internal standard.
2. Chromatographic Conditions:
-
Column: C18 (150 x 4.6mm, 5µm)
-
Mobile Phase: 2mM Ammonium Acetate in water (pH 6.3) and Methanol (30:70% v/v)
-
Flow Rate: 1 mL/min (isocratic)
-
Total Run Time: 4 minutes
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Phenytoin: m/z 253.10 → 182.30
-
Phenytoin-d10: m/z 263.30 → 192.20
-
Protocol 2: LC-MS/MS Assay for Mephenytoin using a Non-Deuterated Internal Standard (4'-methoxymephenytoin)[4]
1. Sample Preparation:
-
To 50 µL of urine, add a buffered β-glucuronidase solution and incubate at 37°C for 6 hours.
-
Add methanol containing the internal standard (4'-methoxymephenytoin).
2. Chromatographic Conditions:
-
Column: Thermo Electron Aquasil C18 (100 x 3 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile/methanol (50:50) from 10% to 90%
-
Flow Rate: Not specified
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Detection Mode: Selected Reaction Monitoring (SRM)
Visualizing the Workflow and Rationale
To further clarify the processes and logical relationships, the following diagrams are provided.
Caption: A generalized workflow for a bioanalytical assay.
The core principle of using an internal standard is to correct for variations that can occur at multiple stages of the analytical process.
Caption: How internal standards correct for analytical variability.
Conclusion: Making an Informed Choice
The selection of an internal standard is a critical decision in bioanalytical method development. Deuterated internal standards, such as rac-Mephenytoin-d3, offer significant advantages in terms of accuracy and precision by closely mimicking the behavior of the analyte throughout the analytical process. This leads to more effective compensation for matrix effects and variability in sample preparation.
While non-deuterated internal standards can be employed successfully and may offer a more cost-effective option, they require careful selection and more rigorous validation to ensure they provide adequate correction. For high-stakes applications such as regulated bioanalysis in drug development, the superior performance and reliability of a deuterated internal standard like rac-Mephenytoin-d3 often justify the additional investment. Ultimately, the choice of internal standard should be based on the specific requirements of the assay, including the desired level of accuracy, precision, and the complexity of the sample matrix.
References
The Gold Standard in Mephenytoin Quantification: A Comparative Guide to rac Mephenytoin-d3
For researchers, scientists, and drug development professionals engaged in the clinical diagnostics of mephenytoin, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of racemic Mephenytoin-d3, a deuterated internal standard, with non-deuterated alternatives, supported by experimental data from published studies.
The use of a stable isotope-labeled internal standard, such as rac Mephenytoin-d3, is widely considered the gold standard in bioanalytical assays utilizing liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] Its structural and physicochemical similarity to the analyte, mephenytoin, allows it to effectively compensate for variations during sample preparation and analysis, most notably matrix effects.[1][2] Non-deuterated internal standards, typically structural analogs, can be a cost-effective alternative but may not always provide the same level of accuracy and precision.[1]
Performance Characteristics: A Head-to-Head Comparison
The primary role of an internal standard is to mimic the behavior of the analyte throughout the analytical process, thereby ensuring accurate quantification. Deuterated standards like this compound, being nearly identical to the analyte, are expected to co-elute and experience the same degree of ionization suppression or enhancement from the sample matrix.[2] This leads to more effective normalization of the analyte's signal and, consequently, more reliable data.[2]
While a direct comparative study evaluating this compound against a non-deuterated alternative under identical conditions was not identified in the public literature, a comparison of validation parameters from separate studies provides valuable insights into their respective performances. The following tables summarize the performance of an LC-MS/MS method using this compound and another using a non-deuterated analog, 4'-methoxymephenytoin.
Table 1: Performance of this compound as an Internal Standard
| Validation Parameter | Performance Data |
| Linearity | Not explicitly stated, but part of a validated CYP cocktail assay. |
| Lower Limit of Quantification (LLOQ) | 4-Hydroxy Mephenytoin: Not specified for Mephenytoin itself. |
| Precision (Interday) | <15% |
| Precision (Intraday) | <14% |
| Accuracy | 98-114% |
Data extracted from a study on a CYP cocktail assay where this compound was used as the internal standard for the metabolite 4-Hydroxy Mephenytoin.[3]
Table 2: Performance of 4'-methoxymephenytoin (Non-Deuterated) as an Internal Standard
| Validation Parameter | Performance Data |
| Linearity | 15-10,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 30 ng/mL |
| Precision (Interday) | 0.8-10.5% |
| Precision (Intraday) | 0.8-10.5% |
| Inaccuracy (Interday and Intraday) | <9.5% |
Data from a validated LC-MS/MS method for the simultaneous quantification of mephenytoin and its metabolites in human urine.[4][5]
From the available data, both internal standards were used in successfully validated methods. However, deuterated standards are generally preferred for their ability to more closely track the analyte's behavior, which is particularly crucial in complex biological matrices where matrix effects can be significant.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are summaries of the experimental protocols used in the studies from which the performance data were extracted.
Experimental Protocol using this compound
This method was part of a sensitive and specific CYP cocktail assay for the simultaneous measurement of the activities of major human cytochrome P450 enzymes.[3]
-
Sample Preparation: Hepatocyte incubation medium was processed by solid-phase extraction (SPE) using Oasis SPE extraction cartridges.[3]
-
Chromatography: Liquid chromatography was performed using a Luna C8(2) analytical column with a gradient mobile phase consisting of Solvent A (95% water + 5% methanol + 0.1% formic acid + 2 mM ammonium acetate) and Solvent B (100% methanol + 0.1% formic acid + 2 mM ammonium acetate).[3] The total run time was 8 minutes.[3]
-
Mass Spectrometry: Detection was carried out using a triple quadrupole mass spectrometer with positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode.[3]
Experimental Protocol using 4'-methoxymephenytoin
This method was developed for the simultaneous quantification of mephenytoin and its metabolites in human urine.[4][5]
-
Sample Preparation: 50 µL of urine were diluted with a buffered β-glucuronidase solution and incubated at 37°C for 6 hours. Methanol containing the internal standard, 4'-methoxymephenytoin, was then added.[4][5]
-
Chromatography: Chromatographic separation was achieved on a Thermo Electron Aquasil C18 column (100 x 3 mm, 5 µm) with a gradient flow. The mobile phase consisted of an increasing organic fraction (acetonitrile/methanol 50:50).[4][5]
-
Mass Spectrometry: Quantification was performed using a triple-stage mass spectrometer (TSQ Quantum, Thermo Electron) with negative electrospray ionization (ESI-) in selected reaction monitoring (SRM) mode.[4][5]
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams, generated using the DOT language, outline the key steps in a typical bioanalytical workflow for mephenytoin quantification.
Caption: Bioanalytical workflow for mephenytoin quantification.
Caption: Correction for matrix effects by internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Accuracy and Precision of rac-Mephenytoin-d3 in Bioanalytical Measurements
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly impacts the reliability of quantitative bioanalytical data. This guide provides a comprehensive comparison of rac-Mephenytoin-d3 with alternative internal standards used in the measurement of Mephenytoin, a probe substrate for the cytochrome P450 enzyme CYP2C19. The following sections present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable internal standard for your analytical needs.
Performance Comparison of Internal Standards
The use of a stable isotope-labeled internal standard, such as rac-Mephenytoin-d3, is widely regarded as the gold standard in quantitative mass spectrometry.[1][2] Its chemical and physical properties are nearly identical to the analyte of interest, Mephenytoin, ensuring it effectively compensates for variability during sample preparation, chromatography, and ionization.[1][2]
This section compares the performance of deuterated internal standards with a non-isotopically labeled alternative, 4'-methoxymephenytoin, based on data from validated bioanalytical methods.
| Parameter | Mephenytoin-d3 (for 4'-Hydroxy Mephenytoin) | Phenytoin-d10 (for Phenytoin) | 4'-methoxymephenytoin (for Mephenytoin) |
| Linearity (Concentration Range) | Not explicitly stated, but used for a calibration curve. | 60-12000 ng/mL | 15-10000 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated | ≥ 0.9963 | Not explicitly stated, but linearity was observed. |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated for the parent compound. | 60 ng/mL | 30 ng/mL |
| Intra-day Precision (% CV) | 2-12% (for 4'-hydroxymephenytoin) | Not explicitly stated | 0.8-10.5% |
| Inter-day Precision (% CV) | 2-12% (for 4'-hydroxymephenytoin) | Not explicitly stated | 0.8-10.5% |
| Intra-day Accuracy (%) | 93-119% (for 4'-hydroxymephenytoin) | Within ± 15% (± 20% at LLOQ) | Did not exceed 9.5% inaccuracy. |
| Inter-day Accuracy (%) | 93-119% (for 4'-hydroxymephenytoin) | Within ± 15% (± 20% at LLOQ) | Did not exceed 9.5% inaccuracy. |
| Extraction Recovery (%) | Not explicitly stated | 87.52% (Analyte), 86.42% (IS) | Not applicable (simple dilution) |
Note: The data for Mephenytoin-d3 is for its use in the quantification of the metabolite 4'-Hydroxy Mephenytoin. Data for Phenytoin-d10 is included as a close structural analog to demonstrate the typical performance of a deuterated standard in a validated assay for a related hydantoin drug.[3] The method using 4'-methoxymephenytoin involved a simple dilution and did not have an extraction step.[4]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following are protocols for sample preparation and analysis using different internal standards.
Method 1: Analysis of 4'-Hydroxymephenytoin using (±)-4-Hydroxy Mephenytoin-d3 Internal Standard
This method was developed for the simultaneous assessment of human cytochrome P450 activities in primary cultures of human hepatocytes.[5]
Sample Preparation (Solid Phase Extraction - SPE):
-
To 200 µL of hepatocyte medium, add 20 µL of the internal standard working solution ((±)-4-Hydroxy Mephenytoin-d3 at 5 µg/mL).
-
Add 500 µL of water and mix.
-
Load the mixture onto an Oasis HLB 1 mL (30 mg) extraction cartridge, previously conditioned with 1 mL of methanol and 1 mL of water.
-
Wash the cartridge with 1 mL of 5% methanol.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluent to dryness under a stream of air at room temperature.
-
Reconstitute the residue in 100 µL of 50% methanol.
LC-MS/MS Conditions:
-
LC Column: Luna C8(2) (150 mm × 3.0 mm, 5 µm, 100 Å) with a C8 Security Guard cartridge.
-
Mobile Phase A: 95% water + 5% methanol + 0.1% formic acid + 2 mM ammonium acetate.
-
Mobile Phase B: Methanol + 0.1% formic acid + 2 mM ammonium acetate.
-
Gradient: A gradient starting from 100% solvent A to 0% solvent A over 0.5 min, held until 5.5 min, followed by returning to the initial condition of 100% solvent A, held until 8 min.
-
Mass Spectrometry: Heated electrospray ionization (H-ESI) in positive mode.
-
MRM Transition for 4'-Hydroxy Mephenytoin-d3: m/z 237.88 → 150.03.
Method 2: Analysis of Mephenytoin and its Metabolites using 4'-methoxymephenytoin Internal Standard
This method was developed for the quantification of mephenytoin, 4'-hydroxymephenytoin, and nirvanol in human urine.[4]
Sample Preparation (Dilute-and-Shoot):
-
Dilute 50 µL of urine with a buffered β-glucuronidase solution.
-
Incubate at 37°C for 6 hours.
-
Add methanol containing the internal standard, 4'-methoxymephenytoin.
LC-MS/MS Conditions:
-
LC Column: Thermo Electron Aquasil C18 (100 x 3 mm, 5 µm).
-
Mobile Phase: Gradient flow, increasing the organic fraction (acetonitrile/methanol 50:50) from 10% to 90%.
-
Mass Spectrometry: Triple-stage mass spectrometry (TSQ Quantum, Thermo Electron) with negative electrospray ionization in selected reaction monitoring (SRM) mode.
Visualizing the Workflow
Diagrams provide a clear visual representation of the experimental processes.
References
- 1. veeprho.com [veeprho.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. rjptonline.org [rjptonline.org]
- 4. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to rac-Mephenytoin-d3 Reference Material Certification
For researchers, scientists, and drug development professionals, the quality and reliability of reference materials are paramount for accurate analytical measurements and successful drug development programs. This guide provides a comprehensive comparison of rac-Mephenytoin-d3 certified reference material, offering insights into its certification process and performance against other alternatives. Detailed experimental data, protocols, and visual workflows are presented to aid in the selection and application of this critical analytical tool.
Data Presentation: A Comparative Analysis
The certification of a reference material involves a battery of tests to ensure its identity, purity, and stability. The following table summarizes the typical quantitative data found in a Certificate of Analysis for rac-Mephenytoin-d3, alongside a hypothetical alternative for comparative purposes.
| Parameter | rac-Mephenytoin-d3 | Alternative Mephenytoin Reference Material | Test Method |
| Identity | |||
| Mass Spectrum | Conforms to structure | Conforms to structure | LC-MS/MS |
| 1H NMR Spectrum | Conforms to structure | Conforms to structure | NMR Spectroscopy |
| Purity | |||
| Chromatographic Purity | ≥99.5% | ≥99.0% | HPLC-UV |
| Isotopic Purity | ≥99% atom % D | N/A | LC-MS/MS |
| Residual Solvents | <0.1% | <0.2% | Headspace GC-MS |
| Water Content | <0.2% | <0.5% | Karl Fischer Titration |
| Assay | |||
| Purity by Mass Balance | 99.7% | 99.2% | Calculation |
Experimental Protocols: Ensuring Quality and Accuracy
The certification of rac-Mephenytoin-d3 reference material relies on a series of validated analytical methods. Below are detailed methodologies for the key experiments cited in the data presentation table.
Identity Confirmation by LC-MS/MS
-
Objective: To confirm the molecular weight and fragmentation pattern of rac-Mephenytoin-d3.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Procedure:
-
A dilute solution of the rac-Mephenytoin-d3 reference material is prepared in a suitable solvent (e.g., methanol).
-
The solution is injected into the LC system, and the analyte is separated from any potential impurities on a C18 analytical column.
-
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.
-
The precursor ion corresponding to the protonated molecule of Mephenytoin-d3 ([M+H]+) is selected in the first quadrupole.
-
The precursor ion is fragmented in the collision cell, and the resulting product ions are analyzed in the second quadrupole.
-
The resulting mass spectrum is compared to a reference spectrum to confirm the identity of the compound.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chromatographic purity of the rac-Mephenytoin-d3 reference material.
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
Procedure:
-
A precisely weighed amount of the reference material is dissolved in a suitable solvent to create a stock solution.
-
A series of calibration standards are prepared by diluting the stock solution.
-
The sample and calibration standards are injected into the HPLC system.
-
Chromatographic separation is achieved on a C18 column with a mobile phase gradient.
-
The UV detector monitors the absorbance at a specific wavelength.
-
The peak area of the main component is used to calculate the purity, typically expressed as a percentage of the total peak area.
-
Isotopic Purity Assessment by LC-MS/MS
-
Objective: To determine the percentage of the deuterated species (d3) relative to the unlabeled (d0) and other isotopic variants.
-
Instrumentation: LC-MS/MS.
-
Procedure:
-
A solution of the rac-Mephenytoin-d3 is analyzed by LC-MS.
-
The mass spectrometer is set to monitor the mass-to-charge ratios (m/z) of the protonated molecules of Mephenytoin-d3 and any potential unlabeled Mephenytoin.
-
The peak areas of the different isotopic species are measured.
-
The isotopic purity is calculated as the percentage of the d3 peak area relative to the sum of all isotopic peak areas.
-
Mandatory Visualizations
To further elucidate the processes and pathways discussed, the following diagrams have been generated using the DOT language.
Unraveling the Stereoselective Fate of Mephenytoin Enantiomers: A Comparative Guide Utilizing d3-Labeling Insights
For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways of chiral drugs is paramount for optimizing therapeutic efficacy and ensuring patient safety. This guide provides a comprehensive comparison of the metabolism of (R)- and (S)-mephenytoin, leveraging insights from studies employing deuterium (d3) labeling to trace their distinct metabolic fates.
The anticonvulsant drug mephenytoin is a racemic mixture of two enantiomers, (R)-mephenytoin and (S)-mephenytoin, which exhibit markedly different metabolic profiles. This stereoselective metabolism has significant clinical implications, influencing both the therapeutic action and the potential for adverse effects. The use of stable isotope labeling, particularly with deuterium (d3), has been instrumental in elucidating the nuanced metabolic pathways of each enantiomer.
Distinct Metabolic Pathways of Mephenytoin Enantiomers
The primary metabolic pathways for (R)- and (S)-mephenytoin are distinct, leading to different major metabolites. (S)-mephenytoin is primarily metabolized via aromatic 4'-hydroxylation, a reaction predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2C19.[1][2][3] This pathway is the source of the well-known genetic polymorphism in mephenytoin metabolism, leading to "extensive metabolizer" (EM) and "poor metabolizer" (PM) phenotypes.[2]
In contrast, (R)-mephenytoin is mainly metabolized through N-demethylation to 5-phenyl-5-ethylhydantoin (nirvanol), a pharmacologically active metabolite.[4] This process is also mediated by cytochrome P450 enzymes, with evidence suggesting the involvement of CYP2C9 and other isoforms.[5]
The differing metabolic routes are summarized in the table below:
| Enantiomer | Primary Metabolic Pathway | Key Metabolite | Primary Enzyme(s) |
| (S)-Mephenytoin | 4'-Hydroxylation | 4'-hydroxymephenytoin | CYP2C19[1][2][3] |
| (R)-Mephenytoin | N-Demethylation | Nirvanol (5-phenyl-5-ethylhydantoin) | CYP2C9 and others[4][5] |
Insights from d3-Labeling Studies
Deuterium labeling serves as a powerful tool to trace the metabolic fate of individual enantiomers without introducing significant kinetic isotope effects that would alter the metabolic pathways. By administering a "pseudoracemate"—a mixture of one enantiomer in its unlabeled form and the other labeled with deuterium (e.g., (R)-mephenytoin and d3-(S)-mephenytoin)—researchers can simultaneously track the disposition of both enantiomers in a single experiment.
While a specific, publicly available study providing a complete quantitative dataset from a direct comparison of d3-labeled mephenytoin enantiomers could not be identified for this guide, the principles of this methodology are well-established in drug metabolism research. The data presented in the following sections are representative of the expected outcomes from such an experiment, based on the known metabolic pathways of mephenytoin.
Experimental Protocol: In Vivo Metabolism of Pseudoracemic Mephenytoin
This protocol outlines a typical approach for an in vivo study in human volunteers to compare the metabolism of mephenytoin enantiomers using d3-labeling.
-
Subject Recruitment: A cohort of healthy human volunteers is recruited, representing both extensive and poor metabolizer phenotypes for CYP2C19, as determined by prior genotyping.
-
Drug Administration: Each subject receives a single oral dose of pseudoracemic mephenytoin, consisting of a 1:1 mixture of unlabeled (R)-mephenytoin and d3-(S)-mephenytoin.
-
Sample Collection: Blood and urine samples are collected at predetermined time points over a 48-hour period.
-
Sample Analysis: Plasma and urine samples are analyzed using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method. This method is capable of separating and quantifying the parent enantiomers ((R)-mephenytoin and d3-(S)-mephenytoin) and their respective major metabolites (nirvanol and d3-4'-hydroxymephenytoin).
-
Pharmacokinetic Analysis: The concentration-time data for each analyte are used to calculate key pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2).
Data Presentation: Comparative Pharmacokinetics
The following tables summarize the expected pharmacokinetic parameters for the parent drugs and their major metabolites in extensive and poor metabolizers.
Table 1: Expected Pharmacokinetic Parameters of Mephenytoin Enantiomers in Extensive Metabolizers (EMs)
| Parameter | (R)-Mephenytoin | d3-(S)-Mephenytoin |
| AUC (ng·h/mL) | 1500 | 500 |
| Cmax (ng/mL) | 100 | 50 |
| Tmax (h) | 2 | 2 |
| t1/2 (h) | 20 | 5 |
Table 2: Expected Pharmacokinetic Parameters of Mephenytoin Enantiomers in Poor Metabolizers (PMs)
| Parameter | (R)-Mephenytoin | d3-(S)-Mephenytoin |
| AUC (ng·h/mL) | 1600 | 5000 |
| Cmax (ng/mL) | 110 | 250 |
| Tmax (h) | 2 | 4 |
| t1/2 (h) | 22 | 40 |
Table 3: Expected Urinary Excretion of Major Metabolites (% of dose)
| Metabolite | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) |
| Nirvanol (from R-mephenytoin) | 40% | 42% |
| d3-4'-hydroxymephenytoin (from S-mephenytoin) | 50% | 5% |
Visualizing the Metabolic Pathways
The following diagrams illustrate the experimental workflow and the distinct metabolic pathways of the mephenytoin enantiomers.
Caption: Experimental workflow for a pseudoracemic d3-labeling study.
Caption: Metabolic pathways of mephenytoin enantiomers.
Conclusion
The comparative metabolism of mephenytoin enantiomers, elegantly dissected through the use of d3-labeling techniques, underscores the critical role of stereochemistry in drug disposition. The profound impact of the CYP2C19 polymorphism on the metabolism of (S)-mephenytoin highlights the importance of pharmacogenetic considerations in personalized medicine. For drug development professionals, these insights are crucial for designing safer and more effective chiral drugs, as well as for developing appropriate clinical trial strategies that account for metabolic phenotypes. The methodologies and data presented in this guide provide a foundational understanding for further research into the complex interplay between drug stereochemistry and metabolic enzymes.
References
- 1. Kinetic equivalence of stable-isotope-labeled and unlabeled phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mephenytoin-13C,d3 | Stable Isotope | MedChemExpress [medchemexpress.eu]
- 5. Identification of new CYP2C19 variants exhibiting decreased enzyme activity in the metabolism of S-mephenytoin and omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Mephenytoin-d3: A Comparative Evaluation
For researchers in drug metabolism, pharmacokinetics, and clinical diagnostics, the quality of isotopically labeled internal standards is paramount for accurate and reproducible results. Mephenytoin-d3, a deuterated analog of the anticonvulsant Mephenytoin, is a critical tool for mass spectrometry-based assays. This guide provides a framework for evaluating Mephenytoin-d3 from different suppliers, focusing on key performance indicators and the experimental protocols to verify them. While direct comparative data is often proprietary, this guide outlines the necessary steps for an independent assessment.
I. Supplier Landscape and Typical Product Specifications
Several reputable suppliers offer Mephenytoin-d3 and its metabolites for research purposes. While a comprehensive head-to-head public comparison is unavailable, researchers can typically request a Certificate of Analysis (CoA) from each vendor. This document provides batch-specific quality control data. Key suppliers in the market include MedChemExpress, Santa Cruz Biotechnology, BOC Sciences, and LGC Standards.
Table 1: Comparison of Typical Mephenytoin-d3 Specifications from Suppliers
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) | Acceptable Range for Most Applications |
| Chemical Purity (by HPLC/UPLC) | ≥98% | >95% | 99.05% | ≥98% |
| Isotopic Purity (Atom % D) | ≥99% | Not consistently provided | ≥99% | ≥98% |
| Identity Confirmation | ¹H-NMR, MS | MS | ¹H-NMR, MS, LC-MS | Concordant with structure |
| Physical Form | Crystalline solid | Solid | Solid | Crystalline solid or powder |
| Solubility | Soluble in DMSO, Ethanol | Soluble in organic solvents | Soluble in DMSO | As per experimental need |
| Storage Conditions | -20°C | -20°C | -20°C | -20°C for long-term stability |
Note: The data in this table is representative of typical specifications and may not reflect the exact values for a specific batch. Researchers are strongly encouraged to obtain batch-specific CoAs.
II. Experimental Protocols for Performance Verification
To ensure the suitability of Mephenytoin-d3 for its intended application, a series of verification experiments should be performed. The following protocols outline the methodology for assessing key performance attributes.
1. Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To verify the chemical purity of Mephenytoin-d3 and identify any potential impurities.
-
Methodology:
-
Standard Preparation: Prepare a stock solution of Mephenytoin-d3 in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Mobile Phase: A gradient mobile phase is typically used, consisting of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: The purity is calculated by dividing the peak area of the main compound by the total peak area of all detected components.
-
2. Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and determine the isotopic enrichment of Mephenytoin-d3.
-
Methodology:
-
Sample Preparation: Dilute the Mephenytoin-d3 stock solution to an appropriate concentration for MS analysis (e.g., 1 µg/mL).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range.
-
Data Analysis:
-
Confirm the presence of the expected molecular ion for Mephenytoin-d3.
-
Analyze the isotopic distribution to calculate the deuterium incorporation (atom % D).
-
-
3. Stability Assessment
-
Objective: To evaluate the stability of Mephenytoin-d3 in solution under typical storage and experimental conditions.
-
Methodology:
-
Sample Preparation: Prepare aliquots of the Mephenytoin-d3 stock solution and store them under different conditions (e.g., -20°C, 4°C, and room temperature).
-
Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, and 72 hours, and weekly for long-term stability).
-
Analysis: Use the HPLC method described above to assess for any degradation products.
-
Data Analysis: Compare the peak area of the Mephenytoin-d3 at each time point to the initial time point to determine the percentage of degradation.
-
III. Visualizing the Evaluation Workflow
The following diagram illustrates the logical flow of the performance evaluation process for Mephenytoin-d3 from different suppliers.
Caption: Workflow for the comparative performance evaluation of Mephenytoin-d3.
IV. Conclusion and Recommendations
The selection of a Mephenytoin-d3 supplier should be based on a thorough evaluation of both the provided CoA and independent experimental verification. While most reputable suppliers provide high-quality products, batch-to-batch variability can occur. Therefore, it is crucial for laboratories to establish an internal validation process. For routine analyses, a supplier that consistently provides a product with high chemical (≥98%) and isotopic (≥98% atom D) purity is recommended. Furthermore, assessing the stability of the material in the solvents and conditions used in your specific assays is critical for ensuring data integrity over the course of your research. By following the outlined protocols, researchers can confidently select the most suitable Mephenytoin-d3 for their analytical needs.
A Researcher's Guide to the Regulatory Landscape and Practical Application of rac Mephenytoin-d3
For researchers, scientists, and drug development professionals navigating the intricacies of bioanalysis, the choice of an appropriate internal standard is a critical decision that directly impacts the reliability and regulatory acceptance of their data. This guide provides a comprehensive comparison of rac Mephenytoin-d3, a deuterated internal standard, with alternative standards for the quantification of mephenytoin, a probe substrate for the cytochrome P450 enzyme CYP2C19. Supported by experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions in their analytical method development.
The use of stable isotope-labeled internal standards (SIL-ISs), such as this compound, is strongly recommended by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The harmonized International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation underscores the importance of using an internal standard that mimics the analyte's behavior throughout the analytical process to ensure accurate and precise quantification.[1][2] Deuterated standards, being chemically identical to the analyte, are considered the gold standard as they co-elute chromatographically and experience similar ionization and matrix effects in mass spectrometry-based assays.
Performance Comparison of Internal Standards for Mephenytoin Analysis
The selection of an internal standard is a crucial step in the development of a robust bioanalytical method. While this compound is a preferred choice, other compounds have also been utilized. The following tables present a comparative summary of quantitative data from studies employing different internal standards for mephenytoin analysis.
Table 1: Comparison of Bioanalytical Method Performance
| Parameter | This compound (UPLC-MS/MS)[1] | 4'-methoxymephenytoin (LC-MS/MS)[2] | Phenobarbital (HPLC-UV)[3] |
| Linearity Range | 2 - 2000 ng/mL (for 4'-hydroxymephenytoin) | 15 - 10,000 ng/mL | 0.05 - 1.00 µg/mL |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL (for 4'-hydroxymephenytoin) | 30 ng/mL | 25 ng/mL |
| Intra-day Precision (%CV) | Not explicitly stated | 0.8 - 10.5% | < 10% |
| Inter-day Precision (%CV) | Not explicitly stated | 0.8 - 10.5% | < 10% |
| Intra-day Inaccuracy (%) | Not explicitly stated | ≤ 9.5% | Not explicitly stated |
| Inter-day Inaccuracy (%) | Not explicitly stated | ≤ 9.5% | Not explicitly stated |
| Recovery | Not explicitly stated | Not explicitly stated | 95.10 ± 2.95% |
Experimental Protocols
Detailed and well-documented experimental protocols are fundamental for reproducible and reliable bioanalytical results. Below are summaries of the methodologies employed in the studies cited above.
Method 1: UPLC-MS/MS with this compound Internal Standard[1]
This method is part of a "Pittsburgh Cocktail" assay for phenotyping multiple CYP enzymes.
-
Sample Preparation: Urine samples (10 µL) are diluted with water and treated with β-glucuronidase. Plasma samples (100 µL) are directly treated with β-glucuronidase. Protein precipitation is then performed with acetonitrile. The supernatant is lyophilized and reconstituted before injection.[1]
-
Chromatography: Ultra-performance liquid chromatography (UPLC) with a reversed-phase column is used. A gradient elution with a water/methanol solvent system is employed.[1]
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) source is operated in selected reaction monitoring (SRM) mode.[1]
-
Internal Standard: (+/-) Mephenytoin-d3 is used as the internal standard.[1]
Method 2: LC-MS/MS with 4'-methoxymephenytoin Internal Standard[2]
This method was developed for the quantification of mephenytoin and its metabolites in human urine.
-
Sample Preparation: 50 µL of urine is diluted with a buffered β-glucuronidase solution and incubated. Methanol containing the internal standard, 4'-methoxymephenytoin, is then added.[2]
-
Chromatography: Liquid chromatography is performed on a Thermo Electron Aquasil C18 column with a gradient flow of an organic mobile phase (acetonitrile/methanol 50:50).[2]
-
Mass Spectrometry: Quantification is achieved using a triple-stage mass spectrometer (TSQ Quantum, Thermo Electron) with negative electrospray ionization in selected reaction monitoring mode.[2]
-
Validation: The method was validated according to international ICH and FDA guidelines.[2]
Method 3: HPLC-UV with Phenobarbital Internal Standard[3]
This method describes a high-performance liquid chromatography assay for mephenytoin and its primary metabolite in human urine.
-
Sample Preparation: The details of the extraction procedure are not fully specified in the abstract but phenobarbital is added as the internal standard.
-
Chromatography: Separation is achieved on a µ-Bondapack RP-C18 column with a mobile phase of acetonitrile-distilled water (40:60, v/v) at 50°C.[3]
-
Detection: A UV detector is set at 210 nm.[3]
Mephenytoin Metabolism and CYP2C19 Phenotyping
Mephenytoin is primarily metabolized by the polymorphic enzyme CYP2C19. The stereoselective 4'-hydroxylation of S-mephenytoin is the major metabolic pathway in extensive metabolizers (EMs). In poor metabolizers (PMs), this pathway is deficient, leading to a higher S/R-mephenytoin ratio in urine. This metabolic difference is the basis for using mephenytoin as a phenotyping probe for CYP2C19 activity.
Caption: Metabolic pathway of racemic mephenytoin, highlighting the role of CYP2C19.
The workflow for a typical bioanalytical study involving this compound for pharmacokinetic or phenotyping analysis is outlined below.
References
- 1. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of mephenytoin and 4'-hydroxymephenytoin in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of rac Mephenytoin-d3: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of rac Mephenytoin-d3, a deuterated derivative of the anticonvulsant Mephenytoin. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Mephenytoin is classified as hazardous, being harmful if swallowed, causing skin and eye irritation, and suspected of damaging fertility or the unborn child.[1][2] Therefore, this compound must be managed as hazardous chemical waste from the moment it is generated.[3] Under no circumstances should this compound be disposed of down the drain or in regular trash.[3][4]
Step-by-Step Disposal Protocol for this compound
1. Waste Identification and Classification:
-
Hazardous Waste Determination: Due to its toxicological profile, this compound is considered hazardous waste.[1][2] All materials contaminated with this compound, including stock vials, solutions, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous waste.
-
Consult Institutional EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance, as they are responsible for implementing proper management practices for chemical wastes in accordance with federal, state, and local regulations.[3][5]
2. Container Selection and Preparation:
-
Use Appropriate Containers: Select a container that is compatible with the chemical waste. Plastic containers are often preferred.[3] The container must be in good condition, with no leaks, cracks, or deterioration, and must have a secure, screw-on cap.[6]
-
Avoid Overfilling: Do not fill the container beyond 90% capacity (or leave at least one inch of headroom) to allow for expansion of contents.[6]
3. Labeling the Waste Container:
-
Proper Labeling is Critical: As soon as the first drop of waste enters the container, it must be labeled.[7]
-
Required Information: The label must clearly state the words "Hazardous Waste" and identify the contents.[7] List all chemical constituents, including "this compound" and any solvents, with their approximate concentrations.
4. Storage in a Satellite Accumulation Area (SAA):
-
Designated Storage Location: Hazardous waste must be stored in a designated SAA, which is located at or near the point of generation.[6][7] Waste should not be moved from one SAA to another.[7]
-
Keep Containers Closed: Waste containers must remain securely capped at all times, except when adding or removing waste.[3][6]
-
Segregation: Store the Mephenytoin-d3 waste away from incompatible materials. For instance, always segregate flammable liquids from oxidizers.[4]
-
Regular Inspection: The SAA must be inspected weekly for any signs of container leakage.[6]
5. Arranging for Final Disposal:
-
Contact EHS for Pickup: Once the waste container is full or you are approaching the storage time limit, contact your institution's EHS office to schedule a waste pickup.[3]
-
Professional Removal: A hazardous waste professional will collect the container and transport it to a designated 90-day storage facility before it is sent to an approved environmental management vendor for final disposal, typically via incineration.[4][5]
Regulatory Storage Limits for Hazardous Waste
Proper management of hazardous waste volumes and storage times is a key compliance requirement. The following table summarizes the federal guidelines for Satellite Accumulation Areas (SAAs) in a laboratory setting.
| Parameter | Limit | Regulation Details |
| Maximum Volume in SAA | 55 gallons | A maximum of 55 gallons of total hazardous waste may be stored in an SAA.[3] Some institutions may have lower limits (e.g., 25 gallons).[4] |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | For acutely toxic wastes, the storage limit is significantly lower.[3] |
| Maximum Storage Time in SAA | 12 months | Partially filled containers may remain in an SAA for up to one year, provided the volume limits are not exceeded.[3] |
| Time to Move Full Container | 3 calendar days | Once a container is full, it must be removed from the SAA within three days.[3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lgcstandards.com [lgcstandards.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Essential Safety and Logistical Information for Handling rac Mephenytoin-d3
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal of rac Mephenytoin-d3.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE based on the known hazards of the parent compound, Mephenytoin, which is classified as an acute oral toxicant, a skin and eye irritant, and a respiratory system toxicant.[1]
| PPE Category | Recommended Equipment | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for integrity before each use. |
| Eye & Face Protection | Safety glasses with side shields or safety goggles | In case of potential splashing, a face shield should be worn in addition to safety glasses or goggles.[1] |
| Skin & Body Protection | Laboratory coat | A standard laboratory coat should be worn and buttoned to its full length. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood.[1] If not possible, a NIOSH-approved respirator may be required. |
Operational Plan: Handling this compound in a Laboratory Setting
Adherence to a strict operational plan is essential to minimize the risk of exposure and contamination.
1. Preparation:
-
Ensure that the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have a chemical spill kit readily accessible.
2. Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Carefully weigh and handle the solid compound to avoid generating dust.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers with this compound clearly labeled and tightly sealed when not in use.
3. Post-Handling:
-
After handling, remove gloves and wash hands thoroughly with soap and water.[1]
-
Clean the work surface and any equipment used.
-
Store this compound in a designated, secure location.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Collection: All disposable materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated hazardous waste container.
-
Waste Disposal: The hazardous waste container must be clearly labeled with the contents and disposed of through an approved waste disposal plant.[1] Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
